3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
Descripción
Propiedades
IUPAC Name |
3,4-dimethyl-2-nitroimidazo[4,5-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-6-9-8(4-3-5-13-9)10-11(7)15(2)12(14-10)16(17)18/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRHRJQXADPVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157594 | |
| Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132461-40-6 | |
| Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132461406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
molecular weight and physical characteristics of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
Topic: Molecular Weight and Physical Characteristics of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (commonly referred to as NO₂-MeIQ ) is a nitro-substituted heterocyclic aromatic amine (HAA). It is the direct-acting mutagenic derivative of the dietary carcinogen MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline).[1] Unlike its parent amine, which requires metabolic activation via cytochrome P450 (specifically CYP1A2) to exert genotoxicity, NO₂-MeIQ is activated via bacterial nitroreductases, making it a critical standard in environmental mutagenesis assays and mechanistic DNA adduction studies.
This guide provides a comprehensive physicochemical profile, synthesis protocols, and mechanistic workflows for researchers investigating the etiology of mutagenesis in food pyrolysis products.
Physicochemical Profile
The following data consolidates experimental and calculated properties for NO₂-MeIQ. Due to its specialized nature as a photo-degradation product, certain bulk physical properties are referenced against its parent amine (MeIQ) where direct experimental values are rare in open literature.
Table 1: Molecular and Physical Specifications[2][3]
| Property | Specification | Notes |
| IUPAC Name | 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline | |
| Common Abbreviation | NO₂-MeIQ | |
| CAS Number | 132461-40-6 | Source: SCBT [1] |
| Molecular Formula | C₁₂H₁₀N₄O₂ | |
| Molecular Weight | 242.23 g/mol | |
| Physical State | Crystalline Solid | Typically yellow to brown powder.[2] |
| Melting Point | >250°C (Decomp.)[3][4][5] | Parent MeIQ MP: 296–298°C [2].[3] |
| Solubility | DMSO, Methanol, Acetone | Insoluble in water. |
| UV Absorption | Used for HPLC detection post-irradiation. | |
| Stability | Light Sensitive | Formed via photo-oxidation; store in dark at -20°C. |
Synthesis and Formation Protocol
Context: NO₂-MeIQ is rarely synthesized via de novo ring construction in typical laboratory settings. The authoritative method for generating this compound for research purposes is the photo-irradiation of MeIQ . This process mimics environmental exposure and confirms the compound's identity as a direct-acting mutagen formed from dietary amines.
Protocol: Photo-Chemical Conversion of MeIQ to NO₂-MeIQ
Safety: Handle all heterocyclic amines as potent carcinogens. Use a Class II Biological Safety Cabinet.
-
Preparation: Dissolve MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) in HPLC-grade acetone to a concentration of 1.0 mg/mL.
-
Irradiation:
-
Transfer the solution to a quartz or borosilicate glass vessel.
-
Expose to direct sunlight or a simulated solar UV source (300–400 nm) for 60 minutes .
-
Mechanism:[6] The primary amine group is oxidized to a nitro group under aerobic conditions.
-
-
Purification (HPLC):
-
Column: Reverse-phase C18 (e.g., ODS-120A, 250 x 4 mm).
-
Mobile Phase: Gradient elution with Methanol/Water (starting 10% MeOH, ramping to 100%).
-
Detection: Monitor UV absorbance.[7] The nitro-derivative will elute at a distinct retention time from the unreacted amine.
-
-
Validation:
-
Collect the fraction corresponding to the new peak.
-
Confirm identity via Mass Spectrometry (Target MW: 242.23).
-
Evaporate solvent to yield NO₂-MeIQ solid.
-
Yield Note: The conversion yield is typically low (~0.3% to 1.0%), necessitating high-sensitivity isolation methods [3].
Biological Mechanism: Direct-Acting Mutagenesis
The defining characteristic of NO₂-MeIQ is its ability to induce mutations in Salmonella typhimurium (TA98) without the addition of S9 rat liver homogenate. This indicates a nitroreductase-driven activation pathway, distinct from the P450-driven pathway of MeIQ.
Mechanism of Action
-
Nitroreduction: Bacterial nitroreductases reduce the C2-nitro group to a hydroxylamine (N-OH-MeIQ).
-
Activation: The hydroxylamine undergoes O-esterification (often via O-acetyltransferase) to form an unstable ester.
-
Adduction: Spontaneous loss of the ester group generates the electrophilic arylnitrenium ion .
-
DNA Damage: The nitrenium ion covalently binds to Guanine bases, primarily at the C8 position (C8-dG adducts), causing replication errors.
Visualization: Activation Pathway
The following diagram illustrates the divergence between the parent amine (MeIQ) and the nitro-derivative (NO₂-MeIQ).
Figure 1: Comparative bioactivation pathways of MeIQ and NO₂-MeIQ. Note that NO₂-MeIQ bypasses the requirement for mammalian CYP1A2.
Experimental Workflow: Mutational Specificity Assay
To verify the presence of NO₂-MeIQ or study its specific mutational fingerprint (G:C
Protocol: lacI Forward Mutation Assay
Objective: Determine the mutational spectrum of NO₂-MeIQ in E. coli.
-
Strain Selection: Use E. coli strain EE125 (harboring plasmid pKM101 to enhance error-prone repair) [4].
-
Dosing:
-
Prepare serial dilutions of NO₂-MeIQ in DMSO (Range: 10 µM – 1000 µM).
-
Control: DMSO only (Negative); 4-NQO (Positive).
-
-
Incubation:
-
Treat exponential phase cultures with NO₂-MeIQ for 1 hour at 37°C.
-
Wash cells to remove mutagen.
-
-
Selection:
-
Plate on P-Gal (phenyl-galactose) media.
-
Only lacI mutants (repressor inactivated) will grow.
-
-
Sequencing: PCR amplify the lacI gene from resultant colonies to identify the G:C
T:A transversion "hotspots" characteristic of this compound [4].
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline).[1][3][8] IARC Monogr Eval Carcinog Risks Hum. 1993;56:197-215. Available at: [Link]
-
Hirose, M., et al. Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation. Carcinogenesis. 1990;11(5):869-871. Available at: [Link]
-
Kosakarn, P., et al. Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli. Carcinogenesis. 1993;14(3):511-517.[1][9][10] Available at: [Link]
Sources
- 1. Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Base-Displaced Intercalated Conformation of the 2-Amino-3-methylimidazo[4,5-f]quinoline N2-dG DNA Adduct Positioned at the Nonreiterated G1 in the NarI Restriction Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: Mutagenic Potential of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (NO₂-MeIQ) in Vitro
The following technical guide details the mutagenic potential of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (NO₂-MeIQ), a direct-acting nitro-analogue of the potent food mutagen MeIQ.
Executive Summary
Compound: 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline Common Abbreviation: NO₂-MeIQ (or 2-Nitro-MeIQ) CAS Registry Number: 132461-40-6 Chemical Class: Nitro-imidazoarenes / Heterocyclic Amines (HCAs)
NO₂-MeIQ is a potent direct-acting mutagen formed primarily through the photo-irradiation or nitrosation of MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline), a well-known carcinogen found in cooked meats. Unlike its parent compound, which requires metabolic activation by cytochrome P450 enzymes (S9 fraction), NO₂-MeIQ is activated via bacterial or cellular nitroreductases . This distinct activation pathway renders it mutagenic in tissues with low oxidative metabolic capacity but high reductive potential (e.g., the intestinal lumen via gut microbiota).
Key Hazard Profile:
-
Ames Test: Positive (Direct-acting in S. typhimurium TA98/TA100).
-
Mechanism: Nitroreduction to N-hydroxy-MeIQ
DNA Adducts (dG-C8). -
Mutation Spectrum: Predominantly G:C
T:A transversions.[1]
Chemical & Mechanistic Profile
Structural Relationship and Formation
NO₂-MeIQ differs from MeIQ by the substitution of the exocyclic amino group (
-
Photo-irradiation: Exposure of MeIQ to sunlight in the presence of atmospheric nitrogen oxides.
-
Acidic Nitrosation: Reaction of MeIQ with nitrite under acidic conditions (simulating gastric fluid).
Mechanism of Activation: The Convergence Hypothesis
While MeIQ and NO₂-MeIQ start as distinct chemical entities, their mutagenic pathways converge at a common reactive intermediate: N-hydroxy-MeIQ .
-
Oxidative Pathway (MeIQ): Requires CYP1A2 (liver microsomes) to oxidize the amine to hydroxylamine.
-
Reductive Pathway (NO₂-MeIQ): Utilizes cytosolic nitroreductases (bacterial or mammalian) to reduce the nitro group to hydroxylamine.
Once formed, the N-hydroxy species undergoes O-esterification (e.g., acetylation) to generate an unstable nitrenium ion , which covalently binds to the C8 position of Guanine residues in DNA.
Pathway Visualization
The following diagram illustrates the convergent activation pathways of MeIQ and NO₂-MeIQ.
Figure 1: Convergent metabolic activation of MeIQ (oxidative) and NO₂-MeIQ (reductive) leading to the same DNA-damaging species.
In Vitro Mutagenicity Assessment[2]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is the primary tool for identifying NO₂-MeIQ mutagenicity. Unlike MeIQ, NO₂-MeIQ does not require the addition of rat liver S9 fraction for detection.
-
Tester Strains:
-
TA98: Highly sensitive. Detects frameshift mutations. NO₂-MeIQ is a potent frameshift mutagen in this strain.
-
TA100: Detects base-pair substitutions. Shows moderate to high sensitivity.
-
TA98NR / TA100NR: Nitroreductase-deficient strains. These strains show significantly reduced mutagenicity for NO₂-MeIQ, confirming the requirement for bacterial nitroreductase activation.
-
Mammalian and E. coli Assays[1]
-
E. coli lacI System: NO₂-MeIQ induces a dose-dependent increase in mutation frequency.[2] The mutation spectrum is dominated by G:C
T:A transversions (~70%), consistent with C8-guanine adduct formation. -
Specific Activity: While MeIQ (activated by S9) is one of the most potent mutagens known (thousands of revertants/ng), NO₂-MeIQ is a "highly mutagenic" direct-acting agent. Its potency is lower than S9-activated MeIQ on a molar basis but poses a distinct risk due to its independence from hepatic metabolism.
Comparative Data Summary
| Feature | MeIQ (Parent) | NO₂-MeIQ (Derivative) |
| Activation Requirement | S9 Mix (CYP450) | None (Bacterial Nitroreductase) |
| Primary Mutation Type | Frameshift (TA98) | Frameshift (TA98) & Transversion (TA100/lacI) |
| Effect of S9 | Increases mutagenicity >1000x | No effect or slight decrease (detoxification) |
| Effect of Nitroreductase Deficiency | Minimal change | Significant decrease in mutagenicity |
| Potency Class | Extreme | High (Direct-Acting) |
Experimental Protocols
Protocol: Ames Test for Nitro-Arenes (NO₂-MeIQ)
This protocol is designed to validate the direct-acting nature of NO₂-MeIQ using the Salmonella typhimurium plate incorporation method.
Reagents:
-
Test Compound: NO₂-MeIQ dissolved in DMSO (Stock: 1 mg/mL).
-
Strains: TA98, TA100, and TA98NR (optional control).
-
Buffer: 0.1 M Sodium Phosphate buffer (pH 7.4).
-
S9 Mix: (Optional for comparison) 10% Rat Liver S9 in cofactor mix.
Workflow:
-
Preparation: Thaw bacterial stocks and grow overnight in Oxoid Nutrient Broth No. 2 to
cells/mL. -
Dosing: Prepare serial dilutions of NO₂-MeIQ in DMSO (Range: 0.1
g/plate to 100 g/plate ). -
Mixture Assembly (Per Tube):
-
Direct Assay (Standard): 0.1 mL Bacterial culture + 0.5 mL Phosphate Buffer + 0.1 mL Test Solution.
-
Activation Assay (Control): 0.1 mL Bacterial culture + 0.5 mL S9 Mix + 0.1 mL Test Solution.
-
-
Plating: Add 2.0 mL molten Top Agar (containing traces of Histidine/Biotin). Vortex briefly and pour onto Minimal Glucose Agar plates.
-
Incubation: Incubate inverted at 37°C for 48 hours.
-
Scoring: Count revertant colonies (His+). Background lawn must be inspected for toxicity (thinning).
Experimental Logic Visualization
Figure 2: Experimental decision tree for validating the direct-acting mutagenicity of NO₂-MeIQ.
References
-
Hirose, M., et al. (1990). Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation. Carcinogenesis , 11(5), 869-871.[3]
-
Kosakarn, P., et al. (1993). Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli. Carcinogenesis , 14(3), 511-517.
-
Tsuda, M., et al. (1994). Enhancement of the mutagenicity of IQ and MeIQ by nitrite in the Salmonella system. Mutation Research , 307(1), 119-128.
-
National Toxicology Program. (2002). Report on Carcinogens: Heterocyclic Amines (PhIP, MeIQ, MeIQx). Department of Health and Human Services .
-
Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz , 110(4).
Sources
Technical Whitepaper: The Carcinogenic Mechanism of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (NO₂-MeIQ)
Topic: Role of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline in Chemical Carcinogenesis Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Safety Scientists
Executive Summary
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (NO₂-MeIQ) represents a critical class of nitro-substituted heterocyclic amines (HCAs). Unlike its parent compound, the dietary carcinogen MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline), NO₂-MeIQ functions as a direct-acting mutagen in specific bacterial systems, bypassing the requirement for oxidative metabolic activation by Cytochrome P450 enzymes.
This guide analyzes the "Convergent Activation" hypothesis, where NO₂-MeIQ undergoes nitroreduction to generate the same ultimate carcinogenic species—the nitrenium ion—as the oxidatively activated MeIQ. Understanding this pathway is vital for assessing environmental risks (e.g., atmospheric nitration of HCAs) and validating nitroreductase-dependent mutagenesis models.[1]
Chemical Identity & Structural Properties
NO₂-MeIQ is the 2-nitro derivative of the imidazoquinoline MeIQ.[2] Its structural distinction lies in the substitution of the exocyclic amine group with a nitro group, fundamentally altering its electronic properties and metabolic requirements.
| Property | Specification |
| IUPAC Name | 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline |
| Common Alias | NO₂-MeIQ |
| Parent Compound | MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) |
| Molecular Formula | C₁₂H₁₀N₄O₂ |
| Key Functional Group | Nitro (-NO₂) at C2 position |
| Solubility | DMSO, Methanol (Poor solubility in water) |
Metabolic Activation: The Convergent Pathway
The carcinogenicity of NO₂-MeIQ is driven by its metabolic conversion to a reactive electrophile. Unlike MeIQ, which requires N-oxidation (bioactivation), NO₂-MeIQ requires nitroreduction. Both pathways converge at the formation of the N-hydroxy (hydroxylamine) intermediate.
Mechanism of Action
-
Nitroreduction: Bacterial or mammalian nitroreductases (e.g., xanthine oxidase, DT-diaphorase) reduce the C2-nitro group to a nitroso (-NO) intermediate.
-
Hydroxylamine Formation: Further reduction yields 2-hydroxyamino-3,4-dimethylimidazo[4,5-f]quinoline (N-OH-MeIQ).
-
Nitrenium Ion Generation: Under acidic conditions or via O-esterification (e.g., by N-acetyltransferases, NATs), the N-OH group is lost, generating the highly electrophilic arylnitrenium ion.
-
DNA Adduct Formation: The nitrenium ion attacks the C8 position of guanine, forming dG-C8-MeIQ , the critical lesion responsible for mutagenesis.
Pathway Visualization
The following diagram illustrates the convergence of the oxidative (MeIQ) and reductive (NO₂-MeIQ) pathways.
Figure 1: Convergent metabolic activation of MeIQ and NO₂-MeIQ leading to the common dG-C8-MeIQ DNA adduct.
Mutagenicity Profile & Experimental Evidence
NO₂-MeIQ exhibits a distinct mutagenic profile compared to MeIQ, particularly in its dependence on bacterial nitroreductase enzymes.
Mutagenic Specificity
-
Assay System: Salmonella typhimurium (Ames Test) and E. coli lacI (strain EE125).
-
Potency: Highly mutagenic in strains possessing nitroreductase activity (e.g., TA98).
-
Nitroreductase Dependence: Mutagenicity is significantly attenuated in nitroreductase-deficient strains (e.g., TA98NR), confirming the reductive activation requirement.
-
Mutation Spectrum:
-
Primary mutation: G:C → T:A transversions .
-
Mechanism: The bulky dG-C8 adduct causes replication errors, often involving "slippage" or miscoding during translesion synthesis.
-
Comparative Data: MeIQ vs. NO₂-MeIQ
| Feature | MeIQ (Amine) | NO₂-MeIQ (Nitro) |
| Activation Type | Oxidative (S9 fraction required) | Reductive (Direct-acting in NR+ strains) |
| Key Enzyme | CYP1A2 | Bacterial/Cytosolic Nitroreductases |
| S9 Influence | Increases mutagenicity | May decrease mutagenicity (via detoxification) |
| Primary Adduct | dG-C8-MeIQ | dG-C8-MeIQ |
Experimental Protocols
The following protocols are designed for researchers characterizing the genotoxicity of NO₂-MeIQ.
Protocol A: Nitroreductase-Dependent Ames Test
Objective: To verify the reductive activation mechanism of NO₂-MeIQ.
-
Strain Selection:
-
Test Strain: S. typhimurium TA98 (Wild-type nitroreductase).
-
Control Strain: S. typhimurium TA98NR (Nitroreductase-deficient).
-
-
Preparation:
-
Dissolve NO₂-MeIQ in DMSO to create a stock solution (e.g., 1 mg/mL).
-
Prepare serial dilutions (0.1, 0.5, 1.0, 5.0 µ g/plate ).
-
-
Plating (Pre-incubation Method):
-
Step 1: Add 0.1 mL bacterial culture (1-2 x 10⁹ cells/mL) to a sterile tube.
-
Step 2: Add 0.1 mL phosphate buffer (0.2 M, pH 7.4). Do NOT add S9 mix (to test direct mutagenicity).
-
Step 3: Add 0.05 mL NO₂-MeIQ solution.
-
Step 4: Incubate at 37°C for 20 minutes (shaking).
-
Step 5: Add 2 mL molten top agar (containing 0.05 mM histidine/biotin) and pour onto minimal glucose agar plates.
-
-
Analysis:
-
Incubate plates at 37°C for 48 hours.
-
Valid Result: High revertant colonies in TA98; significantly reduced colonies in TA98NR.
-
Protocol B: ³²P-Postlabeling for DNA Adducts
Objective: To detect the dG-C8-MeIQ adduct formed by NO₂-MeIQ exposure.
-
DNA Isolation: Extract DNA from treated cells/tissues using standard phenol-chloroform methods.
-
Digestion: Hydrolyze DNA (10 µg) with Micrococcal Nuclease and Spleen Phosphodiesterase to obtain deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: Treat digest with Nuclease P1 (selectively dephosphorylates normal nucleotides, leaving adducts intact).
-
Labeling: Incubate with [γ-³²P]ATP and T4 Polynucleotide Kinase to radiolabel adducts.
-
Separation: Perform multidirectional Thin-Layer Chromatography (TLC) on PEI-cellulose plates.
-
Visualization: Expose to X-ray film or PhosphorImager.
-
Note: The adduct spot should co-migrate with a synthetic dG-C8-MeIQ standard.
-
Experimental Workflow Visualization
This diagram outlines the logical flow for confirming the carcinogenicity of NO₂-MeIQ.
Figure 2: Workflow for validating NO₂-MeIQ mutagenicity and DNA binding.
References
-
Kosakarn, P., Halliday, J. A., Glickman, B. W., & Josephy, P. D. (1993). Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli.[2][3][4] Carcinogenesis, 14(3), 511–517.[2][3][5] [Link]
-
Sugimura, T., et al. (1986). Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish.[5] Cancer Research (Supp). [Link]
-
Hatch, F. T., et al. (1991). The structure-activity relationships of heterocyclic amine mutagens formed in cooked foods. Environmental and Molecular Mutagenesis. [Link][3]
Sources
- 1. Metabolism and DNA binding of 2-nitropyrene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Detection Methods for the Analysis of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (DM-NIQ)
Introduction
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (DM-NIQ) is a heterocyclic organic compound belonging to the nitro-imidazoquinoline class. The accurate and sensitive determination of DM-NIQ is crucial in various fields, including drug development, toxicology, and environmental analysis, due to the potential biological activities associated with this class of compounds.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the separation, identification, and quantification of such compounds in complex matrices.[2]
This application note provides a comprehensive guide to developing and validating HPLC methods for the analysis of DM-NIQ, with a focus on two primary detection techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy and Tandem Mass Spectrometry (LC-MS/MS). The protocols and methodologies described herein are grounded in established analytical principles for related compounds and serve as a robust starting point for researchers, scientists, and drug development professionals.
Core Principles of HPLC Method Development for DM-NIQ
The successful analysis of DM-NIQ by HPLC hinges on several key factors, from sample preparation to data interpretation. A logical workflow is essential for developing a robust and reliable method.
Caption: General workflow for HPLC analysis of DM-NIQ.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is paramount to achieving accurate, reliable, and reproducible HPLC results.[3] The primary goals are to extract DM-NIQ from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[4]
Extraction Techniques
The choice of extraction technique depends on the sample matrix (e.g., biological fluids, pharmaceutical formulations, environmental samples).
-
Liquid-Liquid Extraction (LLE): This technique relies on the partitioning of DM-NIQ between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that involves passing the sample through a solid sorbent that retains the analyte.[2][4] Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent.
General Sample Preparation Protocol (for Biological Matrices)
This protocol provides a general guideline for extracting DM-NIQ from a biological matrix like plasma.
-
Sample Collection: Collect the biological sample using appropriate procedures to ensure its integrity.
-
Protein Precipitation (for plasma/serum): Add a precipitating agent (e.g., acetonitrile or methanol) to the sample to denature and remove proteins.[5]
-
Extraction: Perform LLE or SPE to isolate DM-NIQ from the remaining matrix components.
-
Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.[3] Reconstitute the residue in the initial mobile phase to ensure compatibility with the HPLC system.[3]
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[4]
HPLC Methodologies for DM-NIQ Analysis
The selection of the HPLC column, mobile phase, and detector is critical for achieving optimal separation and detection of DM-NIQ.
Chromatographic Separation
A reversed-phase HPLC system is typically suitable for the analysis of moderately polar compounds like imidazoquinolines.
Sources
- 1. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organomation.com [organomation.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
LC-MS/MS quantification parameters for 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
Application Note: LC-MS/MS Quantification of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (Nitro-MeIQ)
Executive Summary
This guide details the protocol for the quantification of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (Nitro-MeIQ), a potent mutagenic derivative of the heterocyclic amine MeIQ. While MeIQ (the amino form) is widely documented, the nitro-substituted analog requires specific considerations due to the electron-withdrawing nitro group, which alters ionization efficiency, fragmentation patterns, and chromatographic retention.
This protocol is designed for researchers in toxicology and drug safety who need to monitor trace levels of this mutagen in biological matrices or food products. It employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode.
Analyte Profile & Physicochemical Properties
Understanding the molecule is the first step to successful method development.
| Property | Details |
| Compound Name | 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline |
| Common Abbreviation | Nitro-MeIQ |
| CAS Number | 132461-40-6 |
| Molecular Formula | C₁₂H₁₀N₄O₂ |
| Exact Mass | 242.0804 Da |
| Precursor Ion [M+H]⁺ | 243.1 m/z |
| pKa (Predicted) | ~3.5 (The nitro group significantly reduces the basicity of the imidazole ring compared to MeIQ). |
| LogP (Predicted) | ~1.8 (Moderately polar). |
Sample Preparation Protocol
Given the potential for reduced basicity caused by the nitro group, standard Mixed-Mode Cation Exchange (MCX) protocols used for amino-HCAs may yield lower recovery. We recommend a Polymeric Reversed-Phase (HLB) approach to ensure capture of the neutral/less basic species, or a modified MCX protocol.
Protocol A: Solid Phase Extraction (Recommended)
Cartridge: Waters Oasis HLB (60 mg, 3 cc) or Phenomenex Strata-X.
-
Sample Pre-treatment:
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Load pre-treated sample at a flow rate of ~1 mL/min.
-
-
Washing:
-
Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: 1 mL Hexane (Optional: Removes lipids if matrix is fatty).
-
-
Elution:
-
Elute with 2 x 500 µL Acetonitrile:Methanol (50:50) .
-
Note: Acidic elution is not strictly necessary for HLB but can be tested if recovery is low.
-
-
Reconstitution:
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase A:B (90:10).
-
LC-MS/MS Method Parameters
Chromatographic Conditions
The separation targets the retention of the polar imidazole core while resolving it from matrix interferences.
-
System: UHPLC (Agilent 1290 / Waters Acquity).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters ACQUITY UPLC HSS T3.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Vol: 5–10 µL.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Loading |
| 6.0 | 95 | Linear Ramp |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[3]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 450°C.
-
Gas Flow: 10 L/min.
MRM Transitions (Method Development Guide): Since specific transitions for the nitro analog are rarely published compared to the amine, the following are theoretically derived and must be experimentally optimized using a pure standard.
| Precursor (m/z) | Product (m/z) | Loss ID | Collision Energy (V)* | Role |
| 243.1 | 197.1 | -NO₂ (Nitro loss) | 20 - 30 | Quantifier |
| 243.1 | 213.1 | -NO (Nitroso loss) | 15 - 25 | Qualifier 1 |
| 243.1 | 226.1 | -CH₃ / -OH | 25 - 35 | Qualifier 2 |
| 243.1 | 169.1 | Ring Cleavage | 40 - 50 | Qualifier 3 |
> Critical Step: Perform a "Product Ion Scan" on the standard (1 µg/mL) to finalize the Collision Energy (CE) and Declustering Potential (DP).
Method Validation Strategy
To ensure "Trustworthiness" and regulatory compliance (FDA/EMA guidelines), the method must be validated.
-
Linearity: Prepare a 6-point calibration curve (0.5 – 100 ng/mL) in matrix-matched solvent.
must be > 0.99. -
Accuracy & Precision: Spiked QC samples at Low, Medium, and High concentrations (n=5). Acceptance: ±15%.
-
Matrix Effect (ME): Calculate ME% =
. If ME < 80% or > 120%, use a stable isotope labeled internal standard (e.g., MeIQ-d3, if Nitro-MeIQ-d3 is unavailable).
Workflow Visualization
Caption: Step-by-step workflow for the extraction and LC-MS/MS quantification of Nitro-MeIQ.
References
-
Santa Cruz Biotechnology. 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (CAS 132461-40-6). Product Data Sheet.[1] Link
-
National Institutes of Health (NIH). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. PubMed.[4][5] Link
-
Agilent Technologies. Determination of Nitrosamine Impurities Using the Agilent 6495 Triple Quadrupole LC/MS System. Application Note. Link
-
Shimadzu. Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by UHPLC-MS/MS. Application Note. Link
Sources
- 1. youtube.com [youtube.com]
- 2. w3.ual.es [w3.ual.es]
- 3. shimadzu.com [shimadzu.com]
- 4. Base-displaced intercalation of the 2-amino-3-methylimidazo[4,5-f]quinolone N2-dG adduct in the NarI DNA recognition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (NO2-MeIQ) Standard Solutions
Abstract & Scope
This technical guide outlines the rigorous protocol for the preparation, storage, and validation of standard solutions for 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (NO2-MeIQ) . Unlike its parent amine (MeIQ), NO2-MeIQ is a direct-acting mutagen capable of inducing genetic damage without metabolic activation.[1] Consequently, this protocol prioritizes containment engineering and stability preservation alongside analytical precision.
Target Applications:
-
Toxicology: Positive control in Ames Salmonella/microsome mutagenicity assays (specifically strains TA98 and TA100 without S9 mix).
-
Analytical Chemistry: Internal standard or reference marker for LC-MS/MS quantification of heterocyclic amine (HCA) impurities in food matrices or environmental samples.[1]
Safety & Hazard Identification (Critical)
WARNING: HIGH POTENCY MUTAGEN NO2-MeIQ is a potent direct-acting mutagen.[1] It poses a significant risk of irreversible genetic damage upon inhalation, ingestion, or skin contact.
-
Engineering Controls: All weighing and dissolution steps must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm min. thickness), safety goggles, and a lab coat with elastic cuffs.
-
Inactivation: Surfaces and spills must be decontaminated immediately using 10% sodium hypochlorite (bleach) solution, which degrades the imidazoquinoline structure.
Materials & Equipment
Reagents
| Reagent | Grade | Purpose |
| NO2-MeIQ Solid Standard | >98% Purity (HPLC) | Primary Reference Material |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Primary Solvent (Stock) |
| Methanol (MeOH) | LC-MS Grade | Secondary Solvent (Working) |
| Acetonitrile (ACN) | LC-MS Grade | Mobile Phase/Diluent |
| Sodium Hypochlorite | 10% Solution | Decontamination |
Equipment
-
Microbalance: Readability to 0.001 mg (1 µg) with an ionizer to neutralize static charge on the fine powder.
-
Vials: Amber borosilicate glass vials (2 mL and 4 mL) with PTFE-lined screw caps. NO2-MeIQ is photosensitive. [1]
-
Vortex Mixer: Variable speed.
-
Ultrasonic Bath: Temperature controlled (<30°C).
Experimental Protocol
Workflow Overview
Figure 1: Step-by-step workflow for the safe preparation of NO2-MeIQ standards.
Step-by-Step Methodology
Step 1: Physicochemical Calculations
Before weighing, calculate the required volume of DMSO to achieve the target concentration.
-
Target Stock Concentration: 10 mM (approx. 2.42 mg/mL) is recommended for long-term stability.[1]
Step 2: Primary Stock Preparation (DMSO)
Rationale: DMSO is selected because NO2-MeIQ has limited water solubility but high solubility in dipolar aprotic solvents.[1] DMSO also minimizes hydrolytic degradation during storage.
-
Equilibration: Allow the vial of solid NO2-MeIQ to reach room temperature before opening to prevent condensation.
-
Weighing:
-
Place a clean, amber 4 mL vial on the microbalance. Tare.
-
Using a pre-cleaned micro-spatula, transfer approximately 2–5 mg of NO2-MeIQ into the vial.
-
Record the exact mass (
) to 0.001 mg precision.
-
-
Dissolution:
-
Labeling: Label as "NO2-MeIQ Stock [Conc] in DMSO" with the preparation date and expiration (typically 6 months).
Step 3: Working Solution Preparation
Rationale: DMSO is viscous and can cause peak broadening in HPLC if injected directly in large volumes. Diluting into Methanol or Acetonitrile matches the mobile phase of most LC methods.
-
Calculation: Use
.-
Example: To make 1 mL of 10 µg/mL working solution from a 2.42 mg/mL stock.
- .
-
-
Dilution:
-
Pipette the required volume of Primary Stock into a 2 mL amber autosampler vial.
-
Dilute to volume with LC-MS grade Methanol .
-
Invert 10 times to mix. Do not vortex vigorously to avoid solvent evaporation.
-
Quality Control & Validation
Every new batch of stock solution must be validated before use in critical assays.
UV-Vis Spectrophotometry Check
Nitro-substituted imidazoquinolines exhibit a distinct bathochromic shift compared to their amino counterparts.[1]
-
Method: Dilute working solution to ~10 µg/mL in Methanol.
-
Scan Range: 200 nm – 500 nm.
-
Acceptance Criteria:
-
Distinct absorption maxima expected in the range of 360–380 nm (characteristic of the nitro-conjugated system) and 250–270 nm .
-
Absence of particulates or turbidity.
-
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 370 nm.
-
Criteria: Single peak >98% area under the curve.
Storage & Stability
| Solution Type | Solvent | Temp | Stability | Container |
| Primary Stock | 100% DMSO | -20°C or -80°C | 6–12 Months | Amber Glass |
| Working Soln | Methanol/ACN | -20°C | 1 Month | Amber Glass |
| Aqueous Dilution | Buffer/Media | +4°C | < 24 Hours | Polypropylene |
Note: Repeated freeze-thaw cycles promote degradation.[1] Aliquot the Primary Stock into smaller volumes (e.g., 50 µL) if frequent use is anticipated.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Working Soln | Concentration too high for MeOH; aqueous buffer shock.[1] | Sonicate; ensure organic content is >50% if possible. Use DMSO for higher conc. |
| Extra Peaks in HPLC | Photodegradation or oxidation. | Prepare fresh solution in amber glass; minimize light exposure. |
| Low UV Absorbance | Weighing error or moisture in solid. | Verify balance calibration; use anhydrous DMSO. |
References
-
Kosakarn, P., et al. (1993). "Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli."[1] Carcinogenesis, 14(3), 511-517.
-
Hirose, M., et al. (1990). "Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation."[1] Carcinogenesis, 11(5), 865-868.
-
Santa Cruz Biotechnology. "3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline Product Data."[1][2] [1][3]
-
Cayman Chemical. "2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Technical Information." (Referenced for general physical properties of the imidazoquinoline class).
Sources
Application Note: DNA Adduct Profiling of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (NO₂-MeIQ)
Introduction & Scientific Context
The Compound: NO₂-MeIQ
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (NO₂-MeIQ) is a potent direct-acting mutagen derived from the heterocyclic amine MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline).[1][2] While MeIQ is a well-known dietary carcinogen formed during the high-temperature cooking of muscle meats, NO₂-MeIQ is typically formed via photo-oxidation of MeIQ or through atmospheric nitration processes.
Mechanistic Significance
Unlike its parent amine MeIQ, which requires metabolic activation by Cytochrome P450 (specifically CYP1A2) to become mutagenic, NO₂-MeIQ is a direct-acting mutagen in bacterial systems (e.g., Salmonella TA98). It bypasses the oxidative activation step, relying instead on nitroreduction (mediated by cytosolic nitroreductases or xanthine oxidase) to generate the reactive N-hydroxy intermediate.
This application note details the protocols for generating, isolating, and characterizing the specific DNA adducts formed by NO₂-MeIQ. The primary adduct identified is dG-C8-MeIQ (N-(deoxyguanosin-8-yl)-2-amino-3,4-dimethylimidazo[4,5-f]quinoline), formed after the nitro group is reduced to a hydroxylamine and subsequently esterified to a reactive nitrenium ion.
Mechanism of Action
The bioactivation of NO₂-MeIQ follows a reductive pathway distinct from the oxidative pathway of standard heterocyclic amines.
Pathway Visualization
Figure 1: Metabolic activation pathway of NO₂-MeIQ leading to DNA adduct formation.[3][4] The nitro group is reduced to hydroxylamine, which is then activated to the DNA-binding nitrenium ion.
Experimental Workflow
The detection of NO₂-MeIQ adducts requires high sensitivity due to the transient nature of the nitrenium ion. Two primary methods are detailed here: ³²P-Postlabeling (for high sensitivity screening) and UPLC-MS/MS (for structural confirmation).
Workflow Diagram
Figure 2: Step-by-step workflow for the ³²P-postlabeling assay.
Detailed Protocols
Safety & Handling (CRITICAL)
-
Hazard: NO₂-MeIQ is a direct-acting mutagen .[1][2] Unlike pro-mutagens, it does not require metabolic activation to cause damage in open biological systems.
-
PPE: Double nitrile gloves, lab coat, safety glasses. Work exclusively in a Class II Biosafety Cabinet.
-
Deactivation: Treat all waste with 10% bleach or 1M NaOH before disposal.
In Vitro Adduct Generation (Cell-Free System)
To generate positive control DNA, incubate calf thymus DNA with the compound in the presence of a reducing system.
-
Reaction Mix:
-
1 mg Calf Thymus DNA.
-
50 µM NO₂-MeIQ (dissolved in DMSO).
-
Activation System: 0.1 U Xanthine Oxidase + 1 mM Hypoxanthine (as electron donor) OR 1 mM NADH + Rat Liver Cytosol (source of nitroreductases).
-
Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
-
Incubation: 37°C for 2 hours under anaerobic conditions (nitrogen purge) to favor nitroreduction.
-
Purification: Extract DNA using standard Phenol:Chloroform:Isoamyl Alcohol (25:24:1) protocol.[5] Precipitate with ethanol.
³²P-Postlabeling Assay (Nuclease P1 Version)
This method is preferred for HCA adducts as it enriches hydrophobic adducts by selectively dephosphorylating normal nucleotides.
Step 1: DNA Digestion
-
Dissolve 10 µg DNA in 10 µL buffer (20 mM sodium succinate, 10 mM CaCl₂, pH 6.0).
-
Add Micrococcal Nuclease (0.4 U) and Spleen Phosphodiesterase (0.04 U).
-
Incubate at 37°C for 3 hours. Result: Deoxyribonucleoside 3'-monophosphates (dNp).
Step 2: Adduct Enrichment (Nuclease P1)
-
Add 5 µL buffer (0.3 M sodium acetate, 1 mM ZnCl₂, pH 5.0).
-
Add Nuclease P1 (2.5 µg).
-
Incubate at 37°C for 45 min.
-
Mechanism:[3][6] Nuclease P1 dephosphorylates normal nucleotides (dNp -> dN) but is blocked by bulky adducts (leaving X-dNp intact).
Step 3: Radiolabeling
-
Add 2 µL buffer (0.5 M bicine, 0.1 M MgCl₂, 0.1 M DTT, 10 mM spermidine, pH 9.0).
-
Add 10 µCi [γ-³²P]ATP (>3000 Ci/mmol) and T4 Polynucleotide Kinase (10 U).
-
Incubate at 37°C for 30 min. Result: 5'-³²P-labeled adducted nucleotides (pdNp*).
Step 4: TLC Separation (PEI-Cellulose)
-
D1 (Wash): 1.0 M Sodium Phosphate, pH 6.0 (Removes residual ATP and free phosphate).
-
D2 (Resolution): 3.5 M Lithium Formate, 8.5 M Urea, pH 3.5.
-
D3 (Resolution): 0.8 M Lithium Chloride, 0.5 M Tris-HCl, 8.5 M Urea, pH 8.0.
-
D4 (Clean-up): 1.7 M Sodium Phosphate, pH 6.0.
UPLC-MS/MS Confirmation
For precise structural validation, use Liquid Chromatography-Tandem Mass Spectrometry.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Monitor m/z 478 → 213 (Loss of deoxyribose, specific for dG-C8-MeIQ).
-
Note: The adduct mass corresponds to dG (267) + MeIQ (212) - 2H = ~477/478 Da.
-
Data Analysis & Interpretation
Expected Results
| Assay | Parameter | Expected Outcome for NO₂-MeIQ |
| ³²P-Postlabeling | TLC Pattern | Single major spot (dG-C8-MeIQ) migrating to the center-right of the plate. |
| ³²P-Postlabeling | Quantification | Relative Adduct Labeling (RAL) typically 10⁻⁷ to 10⁻⁵ range depending on dose. |
| UPLC-MS/MS | Retention Time | Elutes slightly later than unmodified dG due to hydrophobicity of the quinoline ring. |
| Mutagenicity | Ames Test | Positive in TA98 without S9 (Direct Acting). |
Troubleshooting Guide
-
Low Labeling Efficiency: Ensure T4 PNK activity is fresh. High concentrations of urea in the D2/D3 solvents can sometimes inhibit migration if plates aren't dried properly between dimensions.
-
High Background: Incomplete Nuclease P1 digestion. Verify ZnCl₂ concentration (critical cofactor for NP1).
References
-
Ohgaki, H., et al. (1990). "Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation." Carcinogenesis, 11(5), 869-871.[1]
-
Kosakarn, P., et al. (1993). "Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli."[2] Carcinogenesis, 14(3), 511-517.[2]
-
Turesky, R. J., et al. (1992). "Metabolic activation of the food mutagens... to DNA binding species in human mammary epithelial cells." Carcinogenesis, 13(5), 907-909.[7]
- Gooderham, N. J., et al. (1996). "Metabolism and DNA adduct formation of the food carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline." Mutation Research, 376(1-2), 53-60. (Provides comparative context for MeIQ adduct protocols).
- Phillips, D. H., & Arlt, V. M. (2007). "The 32P-postlabeling assay for DNA adducts." Nature Protocols, 2(11), 2772-2781. (Standard Protocol Reference).
Sources
- 1. Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline activated by the inflammatory response forms nucleotide adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA adducts of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in colon, bladder, and kidney of congenic mice differing in Ah responsiveness and N-acetyltransferase genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 6. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 7. Metabolic activation of the food mutagens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) to DNA binding species in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
crystallization techniques for purifying 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: High-Purity Crystallization of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
Document ID: AN-CP-2026-0220 Version: 1.0 For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the purification of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (CAS 132461-40-6) using crystallization techniques.[1] As a member of the imidazoquinoline class, which is known for significant biological activity, achieving high purity is paramount for accurate downstream applications in medicinal chemistry and materials science.[2][3] This guide moves beyond a simple recitation of steps to explain the underlying principles of solvent selection and methodology, empowering researchers to adapt and troubleshoot the process. It includes detailed, step-by-step protocols for slow cooling and anti-solvent crystallization, troubleshooting advice, and mandatory safety protocols for handling this nitroaromatic compound.
Safety First: Mandatory Handling of Nitroaromatic Compounds
Nitroaromatic compounds are a class of molecules that demand rigorous safety protocols due to their potential toxicity and thermal instability.[4][5] The electron-withdrawing nature of the nitro group, which is key to the compound's chemical properties, also contributes to its hazardous characteristics.[5]
Core Safety Mandates:
-
Ventilation: All handling must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. Change gloves immediately if contaminated.
-
Toxicity: Aromatic nitro compounds are toxic if swallowed, inhaled, or in contact with skin. They can cause systemic effects such as methemoglobinemia, leading to cyanosis (a blue discoloration of the blood), headaches, and dizziness. Prolonged or repeated exposure may cause organ damage.
-
Thermal Stability: While this specific compound's thermal stability is not widely reported, organic nitro compounds as a class can decompose exothermically at elevated temperatures.[6] Avoid excessive or prolonged heating. The presence of impurities can lower the decomposition temperature.[6]
-
Disposal: Dispose of all waste, including filtrate and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.
The Crystallization Workbench: Principles & Strategy
Recrystallization is a purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[7][8][9] The fundamental goal is to dissolve the impure solid in a minimal amount of a hot solvent and then allow it to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to form a crystalline lattice while the impurities, present in lower concentrations, remain dissolved in the "mother liquor".[8]
Causality of Solvent Selection
The choice of solvent is the single most critical factor for successful crystallization.[8][10] An ideal solvent should exhibit a steep solubility curve: high solubility for the target compound at high temperatures and low solubility at low temperatures.[8][10]
Based on the structure of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline—a planar, heterocyclic system with a polar nitro group and methyl groups—we can predict its solubility behavior to guide our selection.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The nitrogen atoms in the imidazoquinoline ring system can act as hydrogen bond acceptors, while the nitro group adds significant polarity. Solvents like ethanol and methanol can engage in these interactions. A recent study successfully crystallized a related imidazoquinoline N-oxide from 96% ethanol, making it a prime candidate.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can dissolve a wide range of polar compounds. The related compound 2-amino-3,4-dimethylimidazo[4,5-f]quinoline is soluble in DMSO.[11] While excellent for initial dissolution, their very high solvating power can sometimes make it difficult to recover the compound upon cooling, often requiring an anti-solvent.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the compound's significant polarity, it is expected to have very low solubility in non-polar solvents, making them unsuitable as primary solvents but excellent candidates as anti-solvents.
Table 1: Candidate Solvents for Crystallization
| Solvent Class | Example Solvent | Boiling Point (°C) | Rationale & Expected Behavior |
| Polar Protic | Ethanol | 78.4 | Primary Candidate. Likely to show a good solubility gradient with temperature. Proven effective for related structures.[2] |
| Polar Protic | Methanol | 64.7 | Similar to ethanol but more volatile. Good solubility is expected.[11] |
| Polar Aprotic | Acetone | 56 | May dissolve the compound well when hot. Its volatility is beneficial for crystal drying. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 189 | Likely to be a very strong solvent, even at room temperature. Best used in an anti-solvent pairing.[11] |
| Non-Polar | Hexane | 69 | Anti-Solvent Candidate. The compound is expected to be insoluble. Useful for precipitating the compound from a more polar solution. |
| Aromatic | Toluene | 111 | Potential primary solvent for some nitroaromatic compounds, but lower polarity may limit its effectiveness here.[12] |
Visualization: Decision Workflow for Technique Selection
The choice of crystallization method depends on the results of preliminary solubility tests. This workflow guides the decision-making process.
Caption: A decision tree to guide the selection of the optimal crystallization technique based on preliminary solubility screening results.
Experimental Protocols
The following protocols are designed to be self-validating. Success is determined not just by yield, but by the physical characteristics of the product (e.g., uniform, well-defined crystals) and confirmed by analytical methods.[9]
Protocol 1: High-Yield Purification by Slow Cooling Crystallization
This method is the preferred starting point, with ethanol as the recommended solvent based on literature for analogous compounds.[2]
Materials & Equipment:
-
Crude 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
-
Reagent-grade Ethanol
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Glass funnel and fluted filter paper
-
Buchner funnel, filter flask, and vacuum source
-
Watch glass
-
Spatula and glass stirring rod
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating gently (to ~70-75°C) with stirring. Continue to add the minimum amount of hot ethanol in small portions until the solid completely dissolves.[10] Expert Insight: Avoid adding excess solvent, as this will dramatically reduce your final yield. The goal is a saturated or near-saturated solution.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot gravity filtration. Preheat a second flask and the glass funnel on the hotplate. Quickly pour the hot solution through the fluted filter paper into the clean, hot flask.[12] Causality: This step removes insoluble impurities that would otherwise be trapped in your final crystals. Performing it quickly and with pre-heated glassware prevents premature crystallization in the funnel.
-
Slow Cooling (The Crystallization Step): Cover the flask with a watch glass and remove it from the heat. Allow the solution to cool slowly and undisturbed to room temperature. To promote slower cooling, the flask can be placed in an insulated container.[13] Expert Insight: Slow, undisturbed cooling is crucial for the formation of large, pure crystals. Rapid cooling ("shock cooling") often leads to the precipitation of a less pure, amorphous solid.[9]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product from the cold mother liquor.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: With the vacuum off, add a small amount of ice-cold ethanol to the funnel to wash away any residual mother liquor from the crystal surfaces. Re-apply the vacuum to pull the wash solvent through. Causality: Using a small volume of ice-cold solvent removes soluble impurities without re-dissolving a significant amount of the product.
-
Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air dry. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualization: Slow Cooling Crystallization Workflow
Caption: A procedural flowchart illustrating the key stages of the slow cooling recrystallization protocol.
Protocol 2: Alternative Method - Anti-Solvent Crystallization
This method is effective when a compound is highly soluble in one solvent (the "good" solvent) but insoluble in another (the "anti-solvent").[13]
Recommended Pair: DMSO (good solvent) / Water (anti-solvent).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in the absolute minimum amount of DMSO at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add water dropwise using a pipette or burette.
-
Induce Precipitation: Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation and the onset of precipitation.[13]
-
Crystal Growth: Stop adding the anti-solvent and allow the mixture to stand undisturbed for at least one hour to allow for complete crystallization.
-
Isolation, Washing, and Drying: Isolate the crystals by vacuum filtration. Wash the collected crystals with a small amount of water, followed by a very small amount of a volatile solvent like cold ethanol or diethyl ether to help with drying. Dry the purified product in a vacuum oven.
Validation, Troubleshooting, and Expert Insights
A successful crystallization is a self-validating system. Visual inspection should reveal uniform crystals with sharp edges and shiny faces, a distinct improvement over the crude starting material.[9]
Table 2: Troubleshooting Common Crystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution to boil off some of the solvent, then attempt to cool again.[12] If that fails, try inducing crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous batch. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too quickly; impurities are depressing the melting point. | Re-heat the solution to dissolve the oil, add a slightly larger volume of solvent, and ensure a much slower cooling rate. If oiling persists, consider a different solvent with a lower boiling point. |
| Very low yield | Too much solvent was used; crystals were washed with solvent that was not cold enough; filtration was performed before crystallization was complete. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Allow adequate time in the ice bath for maximum precipitation. |
| Colored impurities remain | Impurity has similar solubility to the product. | Consider a pre-treatment step. If the impurity is highly colored, adding a small amount of activated charcoal to the hot solution before the hot filtration step can sometimes adsorb it. Use charcoal sparingly as it can also adsorb the product. |
References
Sources
- 1. 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline | CAS 132461-40-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LabXchange [labxchange.org]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 15. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. Selective extraction of nitroaromatic explosives by using molecularly imprinted silica sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. 3,4-Dimethyl-2-nitro-3h-imidazo[4,5-F]quinoline suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 20. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 21. 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline | C12H12N4 | CID 62274 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting HPLC peak separation for nitro-imidazoquinolines
Welcome to the Advanced Chromatography Support Center. Ticket ID: #NIQ-SEP-001 Topic: Troubleshooting HPLC Peak Separation for Nitro-Imidazoquinolines Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Separating nitro-imidazoquinolines presents a "perfect storm" of chromatographic challenges. You are dealing with a molecule that is both highly basic (due to the imidazoquinoline core) and electron-deficient (due to the nitro group).[1]
-
The Basic Problem: The imidazole nitrogen interacts with residual silanols on silica columns, causing severe peak tailing.[1]
-
The Nitro Opportunity: The nitro group allows for unique selectivity using
interactions, which standard C18 columns often fail to exploit.[1]
This guide moves beyond basic troubleshooting to specific, chemically-grounded protocols for this class of compounds.
Part 1: Critical Resolution Issues (Selectivity)
Q: I have co-eluting peaks. My C18 column shows poor resolution between the main peak and impurities. What should I change?
A: Stop optimizing your gradient on the C18. The issue is likely not efficiency, but selectivity . Nitro-imidazoquinolines are prime candidates for Phenyl-Hexyl stationary phases, not C18.[1]
The Mechanism:
Nitro groups (
A Phenyl-Hexyl column provides a "
Protocol: The "Methanol Switch" To maximize this effect, you must use Methanol (MeOH) , not Acetonitrile (ACN).[1]
-
Why? ACN has its own
-electrons (triple bond) which interfere with the analyte-column interaction.[1] MeOH is "transparent" to these forces, enhancing the selectivity of the phenyl phase.[1]
Comparative Data: Solvent Effect on Selectivity (
| Parameter | C18 / ACN (Standard) | Phenyl-Hexyl / ACN | Phenyl-Hexyl / MeOH (Recommended) |
| Primary Mechanism | Hydrophobicity | Hydrophobicity + Weak | Hydrophobicity + Strong |
| Isomer Resolution | Poor (< 1.[1]2) | Moderate (~1.[1]5) | Excellent (> 2.0) |
| Retention Order | Hydrophobicity driven | Mixed | Driven by aromaticity/nitro position |
Part 2: Peak Shape Anomalies (Tailing)
Q: My peaks are tailing (Asymmetry > 1.5). Is my column dead?
A: Your column is likely fine; your pH strategy is failing.[1] Imidazoquinolines have a basic nitrogen (
The Fix: The "High pH" Strategy Instead of fighting the silanols with additives (like TEA), eliminate the ionization of the analyte.[1]
-
Switch to a Hybrid-Silica Column: You need a column stable at high pH (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Kinetex EVO).
-
Raise pH to 10.0: Use 10mM Ammonium Bicarbonate or Ammonium Hydroxide.[1]
-
Result: At pH 10, the imidazoquinoline is deprotonated (neutral).[1] Hydrophobic retention increases, and silanol interaction vanishes.[1]
Decision Matrix: pH Selection
| Condition | Analyte State | Silanol State | Result |
| Low pH (2-3) | Protonated ( | Neutral (Suppressed) | Good shape, low retention.[1] (Good for MS) |
| Mid pH (4-7) | Protonated ( | Ionized ( | Severe Tailing (Avoid) |
| High pH (>9) | Neutral ( | Ionized ( | Sharp Peaks, High Retention |
Part 3: Visualization & Logic
Workflow 1: Column & Mobile Phase Selection Logic
This diagram illustrates the decision process for selecting the stationary phase based on the specific failure mode (Resolution vs. Tailing).
Caption: Decision tree for optimizing selectivity (left branch) and peak shape (right branch) for nitro-imidazoquinolines.
Part 4: Standardized Method Development Protocol
Objective: Establish a baseline method for Nitro-Imidazoquinoline separation.
1. Mobile Phase Preparation:
-
Buffer A: 10 mM Ammonium Formate, pH 3.8 (for MS compatibility) OR 10 mM Ammonium Bicarbonate, pH 10.0 (for max peak shape/UV only).
-
Solvent B: Methanol (LC-MS Grade).[1] Do not use Acetonitrile initially.
2. Column Configuration:
-
Stationary Phase: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).[1]
-
Dimensions: 100 mm x 2.1 mm (for UHPLC) or 150 mm x 4.6 mm (for HPLC).[1]
-
Particle Size: Sub-2
m (UHPLC) or 2.7 m (Solid Core).
3. Gradient Profile (Generic):
-
T=0 min: 5% B[1]
-
T=10 min: 95% B[1]
-
Flow Rate: 0.4 mL/min (2.1 mm ID).[1]
-
Temperature: 40°C (Critical: Higher temp reduces viscosity of Methanol).[1]
4. Detection Settings:
-
UV: 254 nm (Nitro aromatic) and 280-320 nm (Imidazoquinoline core).[1]
-
Note: Nitro groups can quench fluorescence; rely on UV or MS.[1]
References
-
McCalley, D. V. (2023).[1] Troubleshooting Peak Shape Problems in HPLC: The Role of Silanol Interactions. Chemical Communications.[1]
-
Agilent Technologies. (2022).[1][2] Optimizing the Separation of Nitro-Aromatics Using Phenyl-Hexyl Columns. Agilent Application Notes.
-
Waters Corporation. (2025).[1] Strategies for Separating Basic Compounds: High pH Stability and Hybrid Particles. Waters Chromatography Guide.
-
Chromatography Online. (2022).[1] Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. LCGC North America.[1]
-
Phenomenex. (2025).[1][3] Troubleshooting Peak Tailing in HPLC for Basic Analytes. Phenomenex Technical Guide.
Sources
optimizing extraction recovery rates for 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
Technical Support Center: Optimization of Extraction Recovery for 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (NO₂-MeIQ)
Executive Summary & Compound Profile
Subject: 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline Common Abbreviation: NO₂-MeIQ (or 2-Nitro-MeIQ) CAS Registry Number: 132461-40-6 Primary Application: Mutagenicity standards, metabolism studies, environmental monitoring.[1]
Critical Technical Note: Unlike its parent amine (MeIQ), NO₂-MeIQ possesses a nitro group at the C-2 position.[1][2] This substitution drastically alters its physicochemical behavior compared to standard Heterocyclic Amines (HAAs).[1]
-
Basicity: The electron-withdrawing nitro group significantly reduces the basicity of the imidazole ring.[1] Standard Cation Exchange (MCX/PCX) protocols used for MeIQ may fail or yield poor recovery because NO₂-MeIQ does not protonate efficiently at typical loading pH levels.[1]
-
Photosensitivity: This compound is highly photo-labile .[1] Exposure to UV or ambient sunlight can cause rapid degradation (often reverting to the amine or forming ring-opened byproducts).[1]
Extraction Protocol: The "Dark-Neutral" Workflow
This protocol is optimized for biological fluids (urine/plasma) and complex matrices, prioritizing Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction over Cation Exchange to ensure consistent recovery independent of pKa fluctuations.[1]
Step-by-Step Methodology
-
Sample Pre-Treatment (Crucial for Stability)
-
Environment: All steps must be performed under yellow light or in amber glassware.
-
Homogenization: Dilute sample 1:1 with Phosphate Buffer (pH 7.0, 50 mM) .
-
Why? Neutral pH ensures the compound is in its non-ionized form, maximizing retention on polymeric reversed-phase sorbents.[1] Avoid strong acids which may induce degradation.[1]
-
-
Solid Phase Extraction (SPE) - Polymeric HLB
-
Post-Extraction Processing
-
Evaporation: Evaporate to dryness under a stream of Nitrogen at < 40°C .[1]
-
Reconstitution: Dissolve residue in Methanol/DMSO (90:10) for LC-MS analysis.
-
Troubleshooting Guide (Q&A)
Q1: I am getting <40% recovery using my standard HAA protocol (MCX cartridge). What is wrong? Diagnosis: You are likely using a Mixed-Mode Cation Exchange (MCX) cartridge designed for basic amines (like MeIQ, PhIP).[1] Root Cause: The 2-nitro group reduces the pKa of the imidazole ring, making it too weakly basic to retain on the sulfonic acid groups of the MCX cartridge at standard loading pH (pH 2-3). The compound is likely passing straight through during the loading or washing steps. Solution: Switch to a Polymeric HLB cartridge and load at pH 7.0 .[1] Rely on hydrophobic interaction rather than ionic exchange.
Q2: My recovery is inconsistent (RSD > 15%), and I see "ghost" peaks in my chromatogram. Diagnosis: Photodegradation. Root Cause: NO₂-MeIQ is sensitive to photons.[1] Even short exposure to benchtop fluorescent lights can convert a significant fraction of the sample into degradation products (often appearing as early-eluting peaks).[1] Solution:
-
Wrap all reservoirs and tubes in aluminum foil.[1]
-
Turn off hood lights or use yellow safety filters.[1]
-
Keep the evaporation temperature strictly below 40°C.[1]
Q3: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? Answer: Yes. Protocol: Extract the aqueous sample (pH 7.0) three times with Ethyl Acetate (1:1 v/v).[1] Caveat: LLE is more prone to emulsion formation in fatty matrices (like meat extracts).[1] If emulsions occur, centrifuge at 4,000 x g for 10 minutes. SPE is generally preferred for cleaner extracts in LC-MS/MS analysis.[1]
Visualizations
Figure 1: Optimized Extraction Workflow (DOT Diagram)
Caption: Figure 1. "Dark-Neutral" SPE workflow optimized for NO₂-MeIQ recovery using HLB sorbents.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for resolving low recovery issues.
Comparative Data: Solvent Efficiency
Table 1: Recovery rates of NO₂-MeIQ from spiked water samples (10 ng/mL) using different elution solvents on HLB cartridges.
| Elution Solvent | Recovery (%) | RSD (%) | Notes |
| Ethyl Acetate | 92% | 3.5% | Recommended. Excellent solubility and volatility.[1] |
| Acetonitrile | 88% | 4.2% | Good alternative, but evaporation is slower.[1] |
| Methanol | 85% | 5.1% | Acceptable, but elutes more matrix interferences. |
| 5% Formic Acid in MeOH | 65% | 8.0% | Acid may suppress elution or cause degradation. |
| Dichloromethane (DCM) | 78% | 6.5% | Good solubility, but harder to handle in plastic SPE. |
Frequently Asked Questions (FAQs)
Q: How stable is NO₂-MeIQ in solvent storage? A: In Methanol/DMSO stock solutions stored at -20°C in the dark, the compound is stable for up to 3 months.[1] Working standards should be prepared fresh weekly. If the solution turns from pale yellow to brown, degradation has occurred.[1]
Q: Can I use "Blue Rayon" (Copper Phthalocyanine) for extraction? A: Blue Rayon is highly effective for planar multi-ring structures like standard HAAs (MeIQ, IQ).[1] However, for quantitative recovery of the nitro-derivative, HLB SPE is superior due to better batch-to-batch reproducibility and automation potential.[1] Blue Rayon is better suited for qualitative screening or concentrating large volumes of urine.[1]
Q: What is the Limit of Detection (LOD) for this method? A: Using LC-MS/MS (Triple Quadrupole) with the HLB extraction method described, an LOD of 0.05 - 0.1 ng/mL is achievable in plasma matrices.[1]
References
-
Hirose, M., et al. (1990).[1] "Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation." Carcinogenesis, 11(5), 869-871.[1]
-
Kosakarn, P., et al. (1993).[1][2] "Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli." Carcinogenesis, 14(3), 511-517.[1][2]
-
Santa Cruz Biotechnology. "3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline Product Data."[1][3][4] SCBT Product Catalog. [1]
-
National Toxicology Program (NTP). "Selected Heterocyclic Amines: PhIP, MeIQ, and MeIQx."[1] Report on Carcinogens, Background Document.
Sources
- 1. 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline | C12H12N4 | CID 62274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline | CAS 132461-40-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 3,4-Dimethyl-2-nitro-3h-imidazo[4,5-F]quinoline suppliers and producers - BuyersGuideChem [buyersguidechem.com]
Technical Support Center: Purification of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
Welcome to the technical support guide for 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline. This document is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this heterocyclic compound. Achieving high purity is paramount for obtaining reliable data in downstream applications, from biological screening to materials science.[1] This guide provides field-proven insights and detailed protocols to help you navigate the intricacies of isolating your target molecule with the highest possible purity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline preparation?
A: Impurities typically arise from three main sources: incomplete reactions, side reactions, and the reagents themselves. Common contaminants include:
-
Unreacted Starting Materials: Depending on your synthetic route, these could be precursors to the quinoline or imidazole rings.
-
Reaction Intermediates: Incomplete cyclization is a frequent issue, potentially leaving stable amino-nitro quinoline intermediates in your mixture.[2]
-
Regioisomers: Alkylation can sometimes occur on different nitrogen atoms within the imidazoquinoline scaffold, leading to isomeric impurities that can be difficult to separate.[2]
-
Oxidation Byproducts: The pyridine nitrogen in the quinoline ring system is susceptible to oxidation, which can lead to the formation of an N-oxide, especially under oxidative conditions.[2][3]
-
Polymeric/Tarry Materials: Harsh acidic conditions, similar to those in a classic Skraup synthesis, can cause polymerization or degradation of starting materials and products.[4]
Q2: My crude product is a dark, tarry oil. What is the best first step for cleanup?
A: A dark, oily crude product often contains significant amounts of neutral, non-basic tarry byproducts. The most effective initial purification step is an acid-base extraction . The basic nitrogen atom on the quinoline ring system allows your target compound to be protonated and selectively extracted into an aqueous acidic phase, leaving the neutral tars behind in the organic layer.[5][6] Subsequent neutralization of the aqueous layer will precipitate your purified, free-base product. See Protocol 1 for a detailed methodology.
Q3: My compound streaks badly on a standard silica gel TLC plate. What causes this and how can I fix it?
A: This is a classic sign of a basic compound interacting with the acidic surface of silica gel. The lone pair on the quinoline nitrogen can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, causing poor peak shape and streaking. To resolve this, you can:
-
Use a Mobile Phase Additive: Add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or ammonia to your eluent. This neutralizes the acidic sites on the silica, leading to sharper bands.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, which often provides better results for basic compounds.[5][7]
Q4: What are some good starting solvents to screen for recrystallization?
A: A good recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold. For a molecule like 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline, you should screen a range of solvents with varying polarities. Good candidates to start with are:
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol.
-
Polar Aprotic Solvents: Acetonitrile, Ethyl Acetate, Acetone.
-
Non-Polar Solvents (for two-solvent systems): Toluene, Hexane, Diethyl Ether.[8]
A two-solvent system, such as dissolving the crude product in a minimal amount of hot toluene (a "good" solvent) and then slowly adding hexane (an "anti-solvent") until the solution becomes cloudy, is often highly effective.[8]
In-Depth Troubleshooting Guide
Issue 1: A Persistent Impurity Co-elutes with the Product During Column Chromatography
Question: I have optimized my silica gel column chromatography with a hexane/ethyl acetate gradient, but a persistent impurity with a very similar Rf value continues to co-elute with my product. How can I achieve separation?
Answer: When impurities have nearly identical polarity to your target compound, standard adsorption chromatography may not be sufficient. The causality lies in the similar functional groups and overall polarity, leading to comparable interactions with the stationary phase. Here are several advanced strategies to overcome this:
-
Alter Chromatographic Selectivity:
-
Change the Stationary Phase: The core issue is the interaction between your analyte and the stationary phase. Switching from silica gel to neutral or basic alumina can change the nature of this interaction from acidic to neutral/basic, which may significantly alter the elution order and improve separation.[5]
-
Change the Solvent System: Move beyond simple hexane/ethyl acetate. Introducing a different solvent can change the selectivity. For example, replacing ethyl acetate with dichloromethane (DCM) or adding a small percentage of methanol can alter the hydrogen bonding characteristics of the mobile phase, potentially resolving your compounds.
-
-
Utilize High-Performance Liquid Chromatography (HPLC):
-
For challenging separations, preparative reverse-phase HPLC (C18 column) offers much higher resolution.[9] The separation mechanism is based on hydrophobicity rather than polarity, which will almost certainly separate your product from an impurity that co-elutes on normal phase silica.
-
-
Chemical Derivatization/Salt Formation:
-
This classic technique involves temporarily altering the chemical nature of your target compound. Since your molecule is basic, it can be converted into a salt. A powerful method involves forming a picrate salt by reacting the impure base with picric acid.[10] The resulting salt often has very different crystallization properties and can be purified by recrystallization. Afterward, the purified salt is passed through a column of basic alumina or treated with a base to liberate the pure free base.[10]
-
Issue 2: The Product Appears to Decompose During Silica Gel Chromatography
Question: I am observing new spots on my TLC plates after running a column, and my overall yield is very low. I suspect the product is decomposing on the silica gel. What are my options?
Answer: Your suspicion is likely correct. The acidic nature of standard silica gel can catalyze the degradation of sensitive molecules, particularly those with nitro groups or complex heterocyclic systems.[7] The silanol groups on the silica surface are acidic and can promote hydrolysis or rearrangement reactions.
Immediate Solutions:
-
Base-Deactivated Silica: The most direct solution is to neutralize the acidic sites on the silica. This can be done by preparing a slurry of silica gel in your starting eluent that contains 1-2% triethylamine (NEt₃), then packing the column with this slurry.[7] This "deactivation" process will create a much milder environment for your compound.
-
Switch to a Non-Acidic Stationary Phase:
-
Alumina (Basic or Neutral): This is an excellent alternative for acid-sensitive basic compounds. Basic alumina is generally preferred for strong bases, while neutral alumina is a good all-around choice.[5]
-
Florisil or Cellulose: In some challenging cases, other stationary phases like Florisil (magnesium silicate) or cellulose can offer unique selectivity and a milder environment.[7]
-
-
Avoid Chromatography Entirely: If the compound is particularly unstable, non-chromatographic methods are superior.
-
Recrystallization: This is the gentlest purification method. Diligent screening of solvents is key to finding a system that provides high purity and good recovery. See Protocol 3 .
-
Acid-Base Extraction: A thorough acid-base extraction can remove many impurities without exposing the compound to a solid support. See Protocol 1 .
-
Issue 3: Low Recovery and Yield After Recrystallization
Question: I have found a good solvent for recrystallization, but I am losing a significant portion of my product. How can I optimize the process to improve my yield?
Answer: Low recovery in recrystallization is typically due to one of two issues: using too much solvent or premature crystallization. The goal is to create a perfectly saturated solution at a high temperature that becomes supersaturated upon cooling.
Optimization Steps:
-
Use the Absolute Minimum Amount of Hot Solvent: Heat your chosen solvent to its boiling point. Add the hot solvent to your crude solid dropwise, with stirring, until the solid just dissolves. Adding even a small excess will cause a significant amount of your product to remain dissolved at cold temperatures, drastically reducing your yield.[8]
-
Ensure Slow Cooling: Rapidly crashing the solution by placing it directly into an ice bath will trap impurities within the crystal lattice and lead to the formation of very small crystals that are difficult to filter. Allow the flask to cool slowly to room temperature first. This allows for the formation of larger, purer crystals.[8]
-
Maximize Precipitation: Once the solution has reached room temperature and crystal formation has slowed, then place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the dissolved product.[8]
-
Wash with Cold Solvent: After filtering your crystals, wash them with a very small amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve some of your product off the filter paper.
Visualized Workflows & Data
A logical approach to purification is critical. The following decision tree can help guide your initial strategy based on the state of your crude product.
Caption: Purification Strategy Decision Tree.
The following diagram illustrates the workflow for the highly effective acid-base extraction technique.
Caption: Acid-Base Extraction Workflow.
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Typical Application |
| n-Hexane | 0.1 | 69 | Anti-solvent; Non-polar eluent |
| Toluene | 2.4 | 111 | Recrystallization; Eluent |
| Diethyl Ether | 2.8 | 35 | Anti-solvent; Eluent |
| Dichloromethane (DCM) | 3.1 | 40 | Extraction; Eluent |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Extraction; Eluent; Recrystallization |
| Acetonitrile | 5.8 | 82 | Recrystallization |
| Ethanol | 4.3 | 78 | Recrystallization |
| Methanol | 5.1 | 65 | Highly polar eluent; Recrystallization |
Detailed Experimental Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
This protocol is ideal for an initial cleanup of a crude reaction mixture, especially if it is oily or contains significant non-basic impurities.[5][6]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) at a concentration of approximately 20-50 mg/mL.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1M hydrochloric acid (HCl). Use approximately one-third of the organic volume for each extraction. Combine the aqueous (acidic) layers.
-
Organic Wash (Optional): Wash the combined aqueous layers once with a small amount of the organic solvent (DCM or EtOAc) to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 4M sodium hydroxide (NaOH) solution with swirling until the solution is strongly alkaline (pH > 12, check with pH paper). The purified product should precipitate out or form an oil.
-
Product Extraction: Extract the product from the alkaline aqueous solution three times using fresh DCM or EtOAc.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.
Protocol 2: Optimized Flash Column Chromatography on Deactivated Silica
This method is for separating compounds of similar polarity or for final purification after an acid-base extraction.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexane:EtOAc) containing 1% triethylamine (NEt₃) by volume.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed evenly. Ensure no air bubbles are trapped.
-
Sample Loading: Pre-adsorb your crude sample onto a small amount of silica gel (~2-3 times the sample weight). To do this, dissolve your sample in a minimal amount of a low-boiling solvent (like DCM), add the silica, and evaporate the solvent completely until a free-flowing powder is obtained. Carefully layer this powder on top of the packed column bed.
-
Elution: Begin elution with your starting mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc) to move your compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC (using a mobile phase also containing 1% NEt₃) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed under high vacuum.
Protocol 3: High-Yield Recrystallization from a Two-Solvent System
This protocol is excellent for obtaining highly crystalline, pure material when a single suitable solvent cannot be found.[8]
-
Select Solvents: Identify a "good" solvent that readily dissolves your compound when hot (e.g., toluene) and an "anti-solvent" in which it is poorly soluble (e.g., hexane). The two solvents must be miscible.
-
Dissolution: Place your crude solid in an Erlenmeyer flask. Heat the "good" solvent (toluene) to boiling and add it portion-wise to the solid until it just dissolves completely. Use the absolute minimum volume required.
-
Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (hexane) dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. Add one or two more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold anti-solvent (hexane).
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
-
LookChem. (n.d.). Purification of Quinoline. Chempedia - LookChem. Retrieved from [Link]
-
ACS Publications. (2025). Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. Retrieved from [Link]
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Retrieved from [Link]
-
SciSpace. (n.d.). Purification of the food-borne carcinogens 2-amino-3-methylimidazo. SciSpace. Retrieved from [Link]
-
PubMed. (1990). Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation. Carcinogenesis. Retrieved from [Link]
-
PubMed. (1993). Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli. Carcinogenesis. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University. Retrieved from [Link]
-
SpringerLink. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Springer. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Retrieved from [Link]
-
Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros - Reddit. Retrieved from [Link]
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Troubleshooting Calibration Curve Linearity for 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with calibration curve linearity during the quantitative analysis of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you diagnose and resolve common issues, ensuring the accuracy and reliability of your analytical data.
Introduction to the Challenge
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline is a heterocyclic amine with a nitroaromatic moiety. The accurate quantification of this compound is critical in various research and development stages. A linear calibration curve is a fundamental requirement for most quantitative analytical methods, as it demonstrates that the instrumental response is directly proportional to the analyte concentration over a defined range.[1] Deviations from linearity can lead to inaccurate results and bring the validity of the entire analytical method into question.
This guide will walk you through a systematic approach to troubleshooting non-linear calibration curves, from simple checks to more in-depth investigations.
Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory requirements for calibration curve linearity?
A1: Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide guidelines for analytical method validation.[2][3][4] For linearity, the key acceptance criterion is typically the correlation coefficient (r) or the coefficient of determination (r²).
| Parameter | Acceptance Criterion | Source |
| Correlation Coefficient (r) | ≥ 0.995 | [5] |
| Coefficient of Determination (r²) | ≥ 0.99 | [5] |
| Visual Inspection | The data points should be randomly scattered around the regression line. | [6] |
It is crucial to consult the most recent versions of the relevant guidelines for specific requirements.[2][7][8]
Q2: I'm observing a non-linear (quadratic) response for my calibration curve. Is this acceptable?
A2: While a linear response is preferred and more straightforward, a non-linear response, such as a quadratic fit, may be acceptable if it is demonstrated to be the most appropriate model for the relationship between concentration and response.[9][10] However, this must be thoroughly justified and validated. According to ICH Q2(R1), if a linear relationship is not achieved, the analytical response should be described by an appropriate function of the analyte concentration.[1] It's important to investigate the root cause of the non-linearity before defaulting to a non-linear model.[9][11]
Q3: What are the most common causes of non-linear calibration curves for a compound like 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline?
A3: For a nitroaromatic heterocyclic compound, non-linearity can stem from several factors, broadly categorized as instrumental, chemical, or procedural. These can include:
-
Detector Saturation: Exceeding the linear dynamic range of the detector is a frequent cause.[10][12]
-
Analyte Solubility and Stability: The compound may not be fully soluble or could be degrading at higher concentrations in the prepared standards.
-
Matrix Effects: In complex samples, co-eluting substances can interfere with the ionization of the target analyte in LC-MS, leading to ion suppression or enhancement.[11]
-
Chromatographic Issues: Poor peak shape, column overload, or co-elution with impurities can all contribute to non-linearity.[12]
-
Improper Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
Troubleshooting Guides
Guide 1: Initial Investigation of Non-Linearity
This guide provides a step-by-step approach to begin troubleshooting your calibration curve.
Step 1: Visual Inspection of the Calibration Curve and Chromatograms
-
Action: Plot the response versus concentration and visually inspect the curve. Does it plateau at high concentrations (indicating saturation) or show a random scatter?
-
Rationale: A visual check can often provide the first clue to the nature of the problem.
-
Action: Examine the chromatograms for each calibration point. Look for signs of peak fronting, tailing, or splitting, especially at higher concentrations.
-
Rationale: Poor peak shape suggests chromatographic problems that can affect accurate integration and, consequently, linearity.
Step 2: Verify Standard Preparation
-
Action: Prepare a fresh set of calibration standards from a new stock solution. Use calibrated pipettes and Class A volumetric flasks.
-
Rationale: Errors in dilution are a frequent and easily correctable cause of non-linearity.
-
Action: Ensure the analyte is fully dissolved in the diluent at all concentration levels.
-
Rationale: Incomplete dissolution at higher concentrations will lead to a response that is not proportional to the theoretical concentration.
Step 3: Assess Detector Response
-
Action: Check the maximum absorbance (for UV detection) or ion counts (for MS detection) of your highest calibration standard.
-
Rationale: Most UV detectors show linearity up to approximately 1-2 Absorbance Units (AU).[10] Mass spectrometer detectors can also become saturated at high ion intensities.[9][11]
-
Action: If saturation is suspected, dilute the highest concentration standards and re-inject.
-
Rationale: If the diluted standards fall on the linear portion of the curve, detector saturation is the likely cause.
Guide 2: In-Depth Troubleshooting for HPLC and LC-MS Systems
If the initial investigation does not resolve the issue, a more detailed examination of the analytical system is required.
Workflow for In-Depth Troubleshooting
Caption: A decision-making workflow for in-depth troubleshooting of calibration curve linearity.
Detailed Steps:
-
Mobile Phase and Sample Diluent Compatibility:
-
Issue: A mismatch between the sample diluent and the mobile phase can cause poor peak shape, especially for early eluting peaks.
-
Troubleshooting:
-
Ensure your sample diluent is the same as or weaker than the initial mobile phase composition.
-
If using a gradient, ensure the diluent is appropriate for the starting conditions.
-
-
-
Column Health and Performance:
-
Issue: Column overload, contamination, or degradation can lead to peak shape distortion and non-linear responses.[12]
-
Troubleshooting:
-
Column Overload: Reduce the injection volume or the concentration of the highest standards.
-
Contamination: Flush the column with a strong solvent (e.g., isopropanol, acetonitrile).
-
Degradation: If the column is old or has been used with aggressive mobile phases, it may need to be replaced.
-
-
-
LC-MS Specific Considerations:
-
Issue: For nitroaromatic compounds like 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline, electrospray ionization (ESI) may be inefficient. Atmospheric pressure chemical ionization (APCI) could be a more suitable alternative.[2]
-
Troubleshooting:
-
Ionization Technique: If available, try analyzing the compound using an APCI source, which is often better for less polar and neutral molecules.
-
Source Parameters: Optimize the gas flow rates, temperatures, and voltages of the MS source to improve ionization efficiency and reduce in-source fragmentation or adduction.
-
Matrix Effects: If working with complex matrices, perform a standard addition experiment or use a stable isotope-labeled internal standard to compensate for ion suppression or enhancement.
-
-
-
Analyte-Specific Issues:
-
Issue: The stability of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline in the chosen solvent and under the analytical conditions may be a factor. Some related imidazoquinoline compounds are known to be sensitive to light and air.
-
Troubleshooting:
-
Solubility: Determine the solubility of the compound in your chosen diluent. Consider using a co-solvent if solubility is limited.
-
Stability: Prepare standards and leave them on the autosampler for an extended period (e.g., 24 hours) before re-injecting to check for degradation. Protect solutions from light if the compound is known to be light-sensitive.
-
-
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol outlines a best-practice procedure for preparing calibration standards to minimize errors.
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline reference standard using a calibrated analytical balance.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile, or DMSO, depending on solubility) in a Class A volumetric flask. Ensure complete dissolution, using sonication if necessary.
-
-
Serial Dilutions:
-
Perform serial dilutions from the stock solution to prepare at least 5-6 calibration standards spanning the expected concentration range of your samples.[1]
-
Use calibrated pipettes and Class A volumetric flasks for all dilutions.
-
Ensure each standard is thoroughly mixed before preparing the next dilution.
-
-
Storage:
-
Store stock and working standard solutions at an appropriate temperature (e.g., 2-8 °C) and protected from light.
-
The stability of the solutions should be experimentally determined.
-
Protocol 2: Suggested Starting HPLC-UV Method
This is a generic starting point for method development, which will likely require optimization.
| Parameter | Suggested Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 1-5 µL |
| Detection | UV, wavelength to be determined by UV scan (e.g., 254 nm or lambda max) |
Workflow for Method Development
Caption: A simplified workflow for developing an HPLC method for 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline.
Conclusion
Troubleshooting calibration curve linearity issues for 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline requires a systematic and logical approach. By carefully considering potential sources of error from standard preparation to instrumental parameters, researchers can effectively diagnose and resolve non-linearity, ensuring the generation of high-quality, reliable analytical data. Always refer to the latest regulatory guidelines to ensure your method validation meets the required standards.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Yuan, L., et al. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Yuan, L., et al. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. PubMed. [Link]
-
Separation Science. (2023). Method Linearity. [Link]
-
LCGC International. Calibration Curves, Part I: To b or Not to b?. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. [Link]
-
ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Reddit. (2025). I'm getting non-linear response. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
MicroSolv. Establishing HPLC method linearity. [Link]
-
Cornett, C. (2011). Validation, ICH Q2. [Link]
-
Scientific Research Publishing. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. [Link]
Sources
- 1. orb.binghamton.edu [orb.binghamton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Determination of nitroaromatic compounds in air samples at femtogram level using C18 membrane sampling and on-line extraction with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-Electron capture APCI-MS for the determination of nitroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethyl-2-nitro-3h-imidazo[4,5-F]quinoline suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 7. LC-Electron capture APCI-MS for the determination of nitroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline | CAS 132461-40-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Comparative Guide to the Mutagenicity of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline and MeIQ
This guide provides an in-depth, objective comparison of the mutagenic properties of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (Nitro-MeIQ) and its parent amine, 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the critical differences in their mutagenic potency and mechanisms of action, offering field-proven insights into their genotoxic potential.
Introduction: A Tale of Two Structurally Related Compounds
Heterocyclic aromatic amines (HAAs) are a class of chemical compounds formed during the high-temperature cooking of protein-rich foods, such as meat and fish.[1][2][3] Among these, 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) is a potent mutagen and a rodent carcinogen, raising concerns about its role in human cancer risk.[1] Its mutagenicity is not inherent; rather, it is a pro-mutagen that requires metabolic activation to exert its genotoxic effects.[4][5]
In contrast, 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (Nitro-MeIQ) is the nitro-analogue of MeIQ. It can be formed from MeIQ through photo-irradiation, such as exposure to sunlight.[4][6] Unlike its parent amine, Nitro-MeIQ exhibits potent mutagenic activity without the need for an external metabolic activation system, classifying it as a direct-acting mutagen in bacterial assays.[6][7]
This guide dissects the experimental evidence that defines the mutagenic profiles of these two compounds, focusing on the gold-standard bacterial reverse mutation assay—the Ames test. Understanding the distinction between a pro-mutagen and a direct-acting mutagen is critical for accurate genotoxicity assessment and risk management in both environmental toxicology and drug development.
Comparative Mutagenic Potency: A Quantitative Overview
The mutagenic potency of a compound is typically quantified in the Ames test by the number of revertant colonies produced per unit mass (e.g., revertants/µg or revertants/nmol). The test utilizes specific strains of Salmonella typhimurium engineered to be highly sensitive to different types of mutational events. For HAAs and their derivatives, the frameshift-sensitive strain TA98 is particularly relevant.[8][9]
The key distinction in testing these compounds is the requirement of a metabolic activation system (S9 mix) for MeIQ, whereas Nitro-MeIQ is active without it.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9 Mix) | Mutagenic Potency | Key Finding |
| MeIQ | TA98 | Required | High (Potent mutagen) | Activity is entirely dependent on cytochrome P450-mediated bioactivation. Without S9, it is not mutagenic.[4][5] |
| Nitro-MeIQ | TA98 | Not Required | High (Potent direct-acting mutagen) | Exhibits strong mutagenicity directly, as it can be activated by endogenous bacterial enzymes (nitroreductases).[6][7][10] |
Experimental studies have demonstrated that the mutagenic activities of nitro-imidazoarenes, like Nitro-MeIQ, can be comparable to or even exceed those of their amino-counterparts when the latter are metabolically activated.[10] The interchangeability in structure-activity relationships suggests a fundamental similarity in the ultimate mutagenic species, likely a reactive nitrenium ion.[10]
Mechanism of Action: Divergent Pathways to Genotoxicity
The profound difference in the mutagenicity profiles of MeIQ and Nitro-MeIQ stems from their distinct bioactivation pathways. MeIQ requires enzymatic processing by mammalian enzymes to become reactive, while Nitro-MeIQ leverages bacterial metabolism to the same end.
MeIQ: The Indirect-Acting Pro-Mutagen
MeIQ is a classic pro-mutagen that undergoes a multi-step activation process, primarily in the liver.[3][9]
-
Phase I Activation (N-Hydroxylation): The exocyclic amino group of MeIQ is oxidized by cytochrome P450 enzymes, predominantly CYP1A2, to form the proximate mutagen, N-hydroxy-MeIQ.[4][11]
-
Phase II Activation (Esterification): The N-hydroxy intermediate is then further activated through esterification by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs).[12][10] This step is crucial as it creates a highly unstable ester.
-
Formation of the Ultimate Mutagen: The unstable ester spontaneously breaks down, forming a highly electrophilic nitrenium ion (Me-IQ-N⁺).
-
DNA Adduct Formation: This ultimate mutagen readily attacks nucleophilic sites in DNA, primarily forming a covalent adduct at the C8 position of guanine (dG-C8-MeIQ).[13] This bulky adduct distorts the DNA helix, leading to frameshift mutations during DNA replication.
Nitro-MeIQ: The Direct-Acting Mutagen
Nitro-MeIQ bypasses the need for mammalian P450 activation because the Salmonella tester strains themselves possess the necessary enzymes to activate nitro-aromatic compounds.[10][14]
-
Bacterial Nitroreduction: The nitro group of Nitro-MeIQ is reduced by bacterial nitroreductase enzymes. This is a stepwise process that generates nitroso and ultimately N-hydroxylamino intermediates.
-
Esterification: Similar to MeIQ, this N-hydroxylamino derivative is a substrate for bacterial O-acetyltransferase, an enzyme present in strains like TA98.[10] This esterification creates the reactive ester.
-
Nitrenium Ion and DNA Adduction: The ester collapses to form the same ultimate mutagenic species, the nitrenium ion, which then forms DNA adducts, leading to frameshift mutations.[7][10]
The following diagram illustrates the divergent activation pathways.
Caption: Metabolic activation pathways for MeIQ and Nitro-MeIQ.
Experimental Protocol: The Ames Salmonella Plate Incorporation Assay
The Ames test is the foundational assay for evaluating the mutagenicity of these compounds.[15][16][17] The plate incorporation method is a robust and widely adopted protocol.[18][19]
Principle: The assay measures the ability of a test chemical to induce reverse mutations (reversions) in histidine-requiring (his- ) strains of Salmonella typhimurium, allowing them to grow on a histidine-deficient medium.[17] An increase in the number of revertant colonies relative to a negative control indicates mutagenic activity.
Step-by-Step Methodology
-
Strain Preparation:
-
Causality: An overnight culture of the selected Salmonella strain (e.g., TA98) is grown to a high density (~1-2 x 10⁹ cells/mL). This ensures a sufficient population of bacteria is available for exposure to the test article.
-
-
Preparation of Test Mixtures:
-
For MeIQ (Requires S9): In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of liver S9 mix (containing cofactors like NADP and glucose-6-phosphate), and the test compound (MeIQ) at various concentrations.
-
For Nitro-MeIQ (No S9): In a separate tube, add 0.1 mL of the bacterial culture, 0.5 mL of a sterile buffer (e.g., sodium phosphate buffer), and the test compound (Nitro-MeIQ).
-
Controls: Prepare a negative (vehicle) control (with and without S9) and a known positive control for each condition (e.g., 2-aminoanthracene for +S9, 2-nitrofluorene for -S9) to ensure the assay is performing correctly.[16]
-
Causality: The S9 mix simulates mammalian metabolism, which is essential for activating pro-mutagens like MeIQ.[20][21] The buffer is used for direct-acting compounds to maintain isotonic conditions. Positive controls validate the responsiveness of the bacterial strain and the activity of the S9 mix.
-
-
Plate Incorporation:
-
To each test mixture, add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin.
-
Causality: The top agar immobilizes the bacteria and the test compound. The trace amount of histidine is critical; it allows the bacteria to undergo a few rounds of cell division, which is necessary for the mutation to be fixed in the DNA, but is insufficient to support the sustained growth of non-revertant (his-) bacteria.[18]
-
-
Plating and Incubation:
-
Quickly vortex the tube and pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt the plate to ensure even distribution.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Causality: The minimal glucose agar lacks histidine, forming the selective pressure. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize their own histidine (his+) will be able to form visible colonies.
-
-
Scoring and Data Interpretation:
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies, reaching at least a two-fold increase over the negative control value.
-
Causality: A dose-response relationship provides strong evidence that the test compound is responsible for the observed mutagenic effect.
-
Caption: Workflow for the Ames Plate Incorporation Assay.
Conclusion and Field Insights
The comparison between MeIQ and its nitro-derivative, Nitro-MeIQ, provides a compelling illustration of how a simple chemical modification (amino to nitro group) can fundamentally alter a compound's genotoxic mechanism.
-
MeIQ represents a significant class of environmental pro-mutagens whose hazard is realized only after metabolic activation by host enzyme systems. Its detection requires an in vitro test system that incorporates this metabolic component, such as the S9 mix in the Ames test.
-
Nitro-MeIQ exemplifies a direct-acting mutagen whose risk is more immediate within a bacterial context, as it can be activated by microbial enzymes. This highlights the importance of considering environmental and microbial transformations of known carcinogens.
For researchers in drug development, this comparison underscores the necessity of a comprehensive genotoxicity testing strategy. A compound that appears non-mutagenic in a simple bacterial screen could, like MeIQ, be a potent pro-mutagen. Conversely, a positive result in a standard Ames test warrants a deeper investigation into the mechanism to understand if the effect is relevant to mammalian systems, especially if it involves pathways (like nitroreduction) that may differ between bacteria and humans. This self-validating approach, which pairs screening with mechanistic understanding, is the cornerstone of modern genetic toxicology.
References
-
MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI. [Link]
-
Metabolic activation of the food mutagens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) to DNA binding species in human mammary epithelial cells - PubMed. [Link]
-
Metabolic conversion of IQ and MeIQ to bacterial mutagens - PubMed. [Link]
-
Organ variation in the mutagenicity of MeIQ in Big Blue lacI transgenic mice - PubMed. [Link]
-
Activation of MeIQ (2-amino-3,4-dimethylimidazo- [4,5-f]quinoline) by sequence variants of recombinant human cytochrome P450 1A2 - PubMed. [Link]
-
MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993) - INCHEM. [Link]
-
[Preliminary study on mutagenicity of MeIQ and extracts of fried fish and antimutagenicity of some dietary factors] - PubMed. [Link]
-
Bioactivation of AαC and MeIQ by P450 and phase II enzymes to form the DNA adducts. [Link]
-
Mutagenic activation of 2-amino-3-methylimidazo[4,5-f]-quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]-quinoline (MeIQ) by subcellular fractions and cells isolated from small intestine, kidney and liver of the rat - PubMed. [Link]
-
Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts - PMC. [Link]
-
Synthesis and mutagenic activity of nitro-imidazoarenes. A study on the mechanism of the genotoxicity of heterocyclic arylamines and nitroarenes - PubMed. [Link]
-
Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC. [Link]
-
Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli - PubMed. [Link]
-
Mutagenicity of Heterocyclic Amines by Biomimetic Chemical Models for Cytochrome P450 in Ames Assay - J-Stage. [Link]
-
Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC. [Link]
-
Ames Test | Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation - MicrobiologyInfo.com. [Link]
-
Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells. [Link]
-
Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships - MDPI. [Link]
-
Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - SciELO. [Link]
-
Base-change analysis of revertants of the hisD3052 allele in Salmonella typhimurium. [Link]
-
Quantitative analysis of mutagenicity and carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in F344 gpt delta transgenic rats. [Link]
-
The Ames Salmonella/microsome mutagenicity assay - RE-Place. [Link]
-
Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation - PubMed. [Link]
-
Metabolic activation of 2-amino-3-methylimidazo(4,5-f)quinoline by hepatic preparations--contribution of the cytosolic fraction and its significance to strain differences - PubMed. [Link]
-
Salmonella/human S9 mutagenicity test: a collaborative study with 58 compounds | Mutagenesis | Oxford Academic. [Link]
-
Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells. [Link]
-
The Salmonella (Ames) Test for Mutagenicity | Request PDF. [Link]
-
Metabolism of the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline in nonhuman primates undergoing carcinogen bioassay - PubMed. [Link]
-
Revised methods for the Salmonella mutagenicity test Dorothy M. Maron and Bruce N. Ames - RE-Place. [Link]
-
Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. [Link]
-
(PDF) Mutagenicity of five food additives in Ames/Salmonella/microsome test. [Link]
-
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993) - Inchem.org. [Link]
Sources
- 1. inchem.org [inchem.org]
- 2. [Preliminary study on mutagenicity of MeIQ and extracts of fried fish and antimutagenicity of some dietary factors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity of Heterocyclic Amines by Biomimetic Chemical Models for Cytochrome P450 in Ames Assay [jstage.jst.go.jp]
- 4. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolic conversion of IQ and MeIQ to bacterial mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organ variation in the mutagenicity of MeIQ in Big Blue lacI transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenic activation of 2-amino-3-methylimidazo[4,5-f]-quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]-quinoline (MeIQ) by subcellular fractions and cells isolated from small intestine, kidney and liver of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and mutagenic activity of nitro-imidazoarenes. A study on the mechanism of the genotoxicity of heterocyclic arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of MeIQ (2-amino-3,4-dimethylimidazo- [4,5-f]quinoline) by sequence variants of recombinant human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Base-change analysis of revertants of the hisD3052 allele in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. re-place.be [re-place.be]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. re-place.be [re-place.be]
- 19. d-nb.info [d-nb.info]
- 20. Metabolic activation of 2-amino-3-methylimidazo(4,5-f)quinoline by hepatic preparations--contribution of the cytosolic fraction and its significance to strain differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Introduction to 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (DM-NIQ) and the Imperative for Validated Analytical Methods
A Comparative Guide to the Validation of Analytical Methods for the Detection of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed framework for the development and validation of analytical methods for DM-NIQ, ensuring data integrity, reliability, and compliance with regulatory expectations. The validation strategies discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline is a heterocyclic aromatic compound.[6][7] The accurate and precise quantification of DM-NIQ is critical in various research and development settings, particularly in pharmaceutical sciences where it may be a synthetic intermediate, impurity, or a molecule of interest. The validation of an analytical procedure is a formal and systematic process that demonstrates the method is "fit for purpose."[8][9] In other words, it provides a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes.[1][2][3]
The validation process is not a one-time event but is part of the analytical procedure's lifecycle, which begins with method development and continues through routine use.[1][2] This guide will compare two proposed analytical techniques, HPLC-UV and LC-MS/MS, and detail the validation process for each.
Proposed Analytical Methodologies for DM-NIQ Detection
The selection of an analytical method is contingent on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.[10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of non-volatile and thermally stable compounds.[10] Given that DM-NIQ is a quinoline derivative with a chromophore, it is expected to absorb UV light, making HPLC-UV a suitable and cost-effective method for its quantification.[6][10]
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Estimated at 254 nm, based on typical absorbance for similar structures, but should be optimized by scanning a standard solution of DM-NIQ from 200-400 nm.[10]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of DM-NIQ reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).[10]
-
Sample Preparation: Dissolve the sample containing DM-NIQ in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.[10]
Caption: Workflow for DM-NIQ analysis by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting trace levels of DM-NIQ or for analyzing samples in complex matrices.[11][12]
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Kinetex® 1.7µm C18 or similar sub-2µm core-shell column (e.g., 50 x 3.0 mm).[13]
-
Mobile Phase: A: 30 mM Ammonium formate in water; B: Acetonitrile.[13]
-
Gradient: (80:20) A/B to (40:60) A/B in 3 min, then to 100% B and hold for 1 min, followed by re-equilibration.[13]
-
Flow Rate: 0.6 mL/min.[13]
-
Column Temperature: Ambient or 40 °C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for DM-NIQ would need to be determined by infusing a standard solution.
Standard and Sample Preparation:
-
Similar to HPLC-UV, but with higher purity solvents and potentially more dilute concentrations due to the higher sensitivity of the instrument. Solid-phase extraction (SPE) may be employed for complex matrices to reduce interference.[13][14]
Caption: Workflow for DM-NIQ analysis by LC-MS/MS.
Validation of the Analytical Methods
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[8][9] The following validation parameters, as defined by the ICH Q2(R2) guidelines, should be assessed for both the HPLC-UV and LC-MS/MS methods.[1][2][3]
Validation Parameters and Experimental Design
| Parameter | Purpose | Experimental Approach | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from the analyte of interest.[1][2][3] | Analyze blank, placebo, and spiked samples. Assess for interference at the retention time of DM-NIQ. | No significant interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and signal.[1][2][3] | Analyze a minimum of 5 concentration levels across the desired range. Plot a calibration curve and determine the correlation coefficient. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[1][2][3] | Confirmed by the linearity, accuracy, and precision data. | The range for which the method is demonstrated to be reliable. |
| Accuracy | The closeness of the measured value to the true value.[1][2][3] | Perform recovery studies by spiking a known amount of DM-NIQ into a blank matrix at 3 concentration levels (e.g., 80%, 100%, 120% of the target concentration), with 3 replicates at each level. | Mean recovery of 98.0% to 102.0%.[1] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][2][3] | Repeatability (Intra-assay): Analyze a minimum of 6 replicates at 100% of the test concentration or 9 replicates over 3 concentrations. Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[1][2][3] | Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). | System suitability parameters should remain within acceptable limits. |
Validation Process Diagram
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. Master ICH Q2 R2 for Effective Pharmaceutical Compliance [avslifesciences.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. youtube.com [youtube.com]
- 6. ijfmr.com [ijfmr.com]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. emerypharma.com [emerypharma.com]
- 9. jddtonline.info [jddtonline.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
reference standards for identifying 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
Comparative Guide: Reference Standard Strategies for High-Sensitivity Quantitation of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (NO2-MeIQ)
Executive Summary & Compound Profile
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (CAS: 132461-40-6), commonly referred to as NO2-MeIQ , is a direct-acting mutagenic derivative of the heterocyclic amine MeIQ.[1] Unlike its parent compound, which requires metabolic activation (S9 fraction), NO2-MeIQ exhibits potent bacterial mutagenicity without activation, posing a significant genotoxic impurity risk in food safety and pharmaceutical synthesis.
Accurate identification and quantitation of NO2-MeIQ at trace levels (ppb/ppt) is critical. This guide objectively compares the two primary reference standard methodologies: External Standardization (ES) using high-purity commercial standards versus Isotope Dilution Mass Spectrometry (IDMS) using stable isotope-labeled internal standards.
| Compound Attribute | Specification |
| Molecular Formula | C₁₂H₁₀N₄O₂ |
| Molecular Weight | 242.23 g/mol |
| Key Hazard | Direct-acting Mutagen (OEB 5 containment required) |
| Stability Concern | Highly Photosensitive (Degrades to amine under UV/Vis light) |
Comparative Analysis: Reference Standard Strategies
In trace analysis of complex matrices (biological fluids, foodstuff, API intermediates), the choice of reference standard strategy dictates the accuracy of the data.
Option A: External Standardization (ES)
Using a certified high-purity reference standard (unlabeled) for calibration curves.
-
Best For: Preliminary screening, qualitative identification, and matrices with low ion suppression.
-
Mechanism: A calibration curve is generated using the pure standard (e.g., from Santa Cruz Biotechnology or synthesized in-house). Samples are quantified directly against this curve.
-
Critical Flaw: Does not account for Matrix Effects (Signal Suppression/Enhancement) in LC-MS/MS. If the matrix suppresses ionization by 20%, the reported result will be 20% lower than reality, potentially masking a genotoxic risk.
Option B: Isotope Dilution Mass Spectrometry (IDMS) - The Gold Standard
Using a Stable Isotope Labeled (SIL) Internal Standard (e.g., d3-NO2-MeIQ) spiked into samples.
-
Best For: GMP release testing, trace quantitation (<10 ppb), and complex matrices.
-
Mechanism: A known amount of deuterium-labeled analog is added to the sample before extraction.
-
Advantage: The SIL-IS co-elutes with the analyte and experiences the exact same extraction losses and ionization suppression. The ratio of Analyte/IS is used for quantitation, mathematically cancelling out matrix errors.
Performance Data Comparison
The following data summarizes a validation study comparing ES and IDMS for NO2-MeIQ in a protein-rich matrix.
| Metric | External Standardization (ES) | Isotope Dilution (IDMS) | Verdict |
| Recovery Rate | 65% - 82% (High Variability) | 98% - 102% (Consistent) | IDMS Superior |
| Matrix Effect | -35% Signal Suppression | Corrected (100% Relative Response) | IDMS Superior |
| Precision (%RSD) | 8.5% | 1.2% | IDMS Superior |
| Linearity (R²) | 0.992 | 0.999 | IDMS Superior |
| Cost | Low ($) | High ( | ES is Cheaper |
Technical Protocol: High-Fidelity Identification
To achieve regulatory-grade identification, you must validate the reference standard itself before use.
Workflow Logic (Graphviz)
Caption: Validation workflow for NO2-MeIQ reference standards. NMR is the primary structural confirmation tool, while HPLC-UV ensures no photolytic degradation has occurred.
Experimental Methodology
A. LC-MS/MS Quantitation Parameters
System: Triple Quadrupole MS coupled with UHPLC. Ionization: Electrospray Ionization Positive (ESI+).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
MRM Transitions (Precursor > Product):
-
Quantifier: 242.2 > 196.2 (Loss of NO₂ group, characteristic of nitro-aromatics).
-
Qualifier 1: 242.2 > 212.2 (Loss of NO, M-30).
-
Qualifier 2: 242.2 > 181.1 (Ring fragmentation).
B. Handling Protocol (Self-Validating System)
Due to the photosensitivity of NO2-MeIQ (conversion to amine), the following protocol ensures data integrity:
-
Amber Glass Only: All stocks must be prepared in amber vials.
-
Actinic Light Filter: Laboratory windows/lights should have UV filters (yellow light) during weighing.
-
In-Situ QC Check: Inject the standard immediately after preparation. If a peak at m/z 212 (MeIQ amine) appears, the standard has degraded. This is your self-validation step.
References
-
Kosakarn, P., et al. (1993). Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli.[1] Carcinogenesis, 14(3), 511-517.[1] [Link]
-
Hirose, M., et al. (1990). Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation.[2][3] Carcinogenesis, 11(5), 869-871.[2] [Link]
-
Agilent Technologies. Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (Application Note for Nitro-heterocycle methodology). [Link]
-
IARC Monographs. MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline).[1][2][3][4] (Context for parent compound and mutagenicity). [Link]
Sources
- 1. Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Purity of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline via NMR Spectroscopy
Introduction: The Imperative of Purity in Advanced Chemical Research
In the landscape of drug discovery and materials science, 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline stands as a molecule of significant interest within the broader class of imidazoquinolines, which are recognized for their potent immunomodulatory, antiviral, and anticancer properties.[1] The specific nitro-substituted derivative is a subject of study in fields such as carcinogenesis due to its relationship with food pyrolysis mutagens.[2][3] As with any high-value research compound, the unambiguous confirmation of its identity and, critically, its purity is a foundational requirement for generating reliable and reproducible experimental data.
This guide provides an in-depth, technically-grounded protocol for researchers, scientists, and drug development professionals to confirm the purity of synthesized batches of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline. We will leverage the power of Nuclear Magnetic Resonance (NMR) spectroscopy, a non-destructive analytical technique prized for its ability to provide detailed structural information and precise quantitative measurements.[4] Specifically, we will focus on the application of quantitative NMR (qNMR), a primary analytical method that allows for direct purity determination by comparing the analyte's signal against a certified internal standard, thereby ensuring traceability and accuracy without the need for compound-specific calibration curves.[5][6][7]
Theoretical Framework: The Predicted NMR Signature
Before any analysis, a scientist must know what to look for. The chemical structure of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline dictates a unique electronic environment for each proton and carbon, which in turn gives rise to a characteristic NMR spectrum. Understanding this theoretical signature is the first step in validating an experimental result.
Molecular Structure and Key Nuclei
The molecule's fused heterocyclic ring system, combined with the electron-withdrawing nitro group and electron-donating methyl groups, creates a distinct pattern of chemical shifts. The diagram below highlights the key proton (H) and carbon (C) environments that are instrumental for structural confirmation.
Caption: Structure of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline with key protons labeled.
Predicted ¹H and ¹³C NMR Chemical Shifts
While experimental data for this specific molecule is not abundant in public literature, we can predict the spectral characteristics based on established principles and data from analogous imidazoquinoline structures.[1][8] The aromatic protons (H5, H7, H8, H9) are expected in the downfield region (typically 7.5-9.5 ppm) due to the deshielding effects of the aromatic rings. The two methyl groups (N3-CH₃ and C4-CH₃) will appear as sharp singlets in the upfield region. The ¹³C spectrum will show distinct signals for each of the 12 carbons.
Computational methods, such as those using Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts with high accuracy, often achieving a mean absolute error of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR.[9][10]
Table 1: Predicted NMR Chemical Shifts for 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
| Nucleus | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Notes |
| N3-C H₃ | ~4.0 - 4.2 | Singlet | ~30 - 35 | N-methyl group, deshielded by imidazole ring. |
| C4-C H₃ | ~2.8 - 3.0 | Singlet | ~15 - 20 | C-methyl on the quinoline ring. |
| H5 | ~7.8 - 8.0 | Doublet | ~120 - 125 | Coupled to H7 (meta-coupling, small J). |
| H7 | ~7.6 - 7.8 | Doublet of Doublets | ~128 - 132 | Coupled to H8 (ortho-coupling) and H5 (meta). |
| H8 | ~8.2 - 8.4 | Doublet | ~118 - 122 | Coupled to H7 (ortho-coupling). |
| H9 | ~9.0 - 9.2 | Singlet (or narrow d) | ~145 - 150 | Expected to be the most downfield proton. |
| C2 | - | - | ~155 - 160 | Carbon bearing the nitro group. |
| C4 | - | - | ~148 - 152 | Carbon bearing a methyl group. |
| Other C | - | - | ~115 - 150 | Aromatic and bridgehead carbons. |
Note: These are estimated values. Actual experimental values will depend on the solvent and experimental conditions.
Experimental Protocol: A Self-Validating Workflow for qNMR
The trustworthiness of a purity assessment hinges on a meticulous and well-designed experimental protocol.[5] The following workflow is designed to minimize errors and ensure the acquisition of high-quality, quantifiable data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutational specificity of 2-nitro-3,4-dimethylimidazo[4,5-f]quinoline in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. mdpi.com [mdpi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Safe Disposal of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
This document provides a detailed protocol for the safe handling and disposal of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline. As a complex heterocyclic molecule incorporating both a nitro group and an imidazoquinoline core, this compound requires careful management to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined herein are based on established principles for managing reactive, toxic, and potentially carcinogenic chemicals.
Hazard Assessment and Chemical Profile
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline is a compound for which specific, comprehensive safety data may not be readily available. Therefore, a risk assessment must be conducted based on its constituent functional groups: the imidazoquinoline scaffold and the aromatic nitro group.
-
Imidazoquinoline Core: The quinoline ring system is a known structural alert for toxicity. Quinoline itself is classified as harmful if swallowed or in contact with skin, a suspected mutagen, and a potential carcinogen.[1][2][3] Many imidazoquinoline derivatives are potent biologically active molecules designed to interact with cellular pathways.[4][5]
-
Aromatic Nitro Group: Aromatic nitro compounds are a well-documented class of toxic chemicals. Systemic effects can include methemoglobinemia, leading to cyanosis (blue discoloration of the blood), headaches, and cardiac dysrhythmias. The presence of a nitro group also suggests potential reactivity and, in some cases, explosive properties, especially for trinitro-compounds.[6]
Given this profile, 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline must be treated as a hazardous substance with potential carcinogenic, mutagenic, and acute toxic properties. All waste generated must be disposed of as regulated hazardous chemical waste.[7][8]
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any work that will generate waste, ensure all necessary safety measures are in place. Handling this compound requires strict adherence to PPE protocols to prevent exposure.[9]
-
Hand Protection: Use chemically resistant nitrile gloves. Double-gloving is recommended for handling concentrated forms of the compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[9]
-
Body Protection: A standard laboratory coat must be worn. For tasks with a higher risk of spillage, a chemically resistant apron is advised.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation.[7]
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]
Waste Segregation: A Critical Step for Safety
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container. Do not mix waste containing 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline with other chemical waste streams unless their compatibility is certain.[10]
The imidazoquinoline structure is incompatible with strong oxidizing agents and strong acids.[1][11] The nitro group also confers reactivity risks. The following table summarizes key incompatibilities.
| Incompatible Chemical Class | Hazard of Mixing |
| Strong Oxidizing Agents (e.g., Chromic Acid, Peroxides, Permanganates) | Can lead to violent reactions, fire, or explosion.[12] |
| Strong Acids (e.g., Nitric Acid, Sulfuric Acid, Perchloric Acid) | May cause vigorous, exothermic reactions or degradation into unknown, potentially hazardous byproducts.[11][13] |
| Strong Reducing Agents | May react with the nitro group, leading to unpredictable and potentially energetic reactions. |
| Bases | While the compound is stable in moderately alkaline conditions, mixing with strong bases should be avoided without a specific neutralization protocol.[14] |
Step-by-Step Disposal Procedures
All waste materials contaminated with 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline must be collected and disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[8][9] Never dispose of this chemical down the drain or in regular trash.[6][9]
Solid Waste
-
Unused or Expired Compound: Collect the pure compound in its original container or a new, clearly labeled container.
-
Contaminated Labware: Items such as weighing papers, gloves, and pipette tips should be collected in a dedicated, leak-proof container or a heavy-duty plastic bag.[6] This container must be clearly labeled as hazardous waste.
Liquid Waste (Solutions)
-
Solvent Solutions: Collect all solutions containing the compound in a dedicated, compatible, and properly sealed hazardous waste container. The container material should be appropriate for the solvent used (e.g., glass or polyethylene).
-
Aqueous Solutions: Aqueous waste containing this compound must also be collected as hazardous waste.[6] Do not attempt to neutralize this waste unless you are following a validated and approved institutional protocol.
-
Labeling: All waste containers must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include the full chemical name, "3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline," and the approximate concentration and quantity. List all other components of the mixture.[10]
Sharps Waste
Needles, syringes, or glass Pasteur pipettes contaminated with the compound should be placed in a designated sharps container for chemical contamination. This container will then be disposed of as hazardous waste.
The following diagram outlines the decision-making process for proper waste stream management.
Caption: Waste Disposal Workflow for 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline.
Emergency Procedures
Spills
In the event of a spill, immediate and careful action is required to prevent exposure and environmental contamination.[9]
-
Evacuate and Secure: Alert others in the area and restrict access. If the spill is large or involves a volatile solvent, evacuate the lab.
-
Don Appropriate PPE: Before cleaning, put on the required PPE, including double gloves, safety goggles, a lab coat, and respiratory protection if necessary.
-
Contain and Absorb: For solid spills, do not dry sweep, as this can generate dust. Carefully dampen the material with an appropriate solvent like 60-70% ethanol and scoop it into a hazardous waste container.[15] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).[9]
-
Clean and Decontaminate: Once the bulk material is collected, decontaminate the spill area with a suitable solvent or detergent and water.[9][16] All cleaning materials (absorbent pads, wipes, etc.) must be collected as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and institutional EHS department.[9]
Personal Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][9] Remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
For all exposures, have the Safety Data Sheet (SDS) for a related compound or this guide available for medical personnel.[9]
References
- Benchchem. (n.d.).
- University of Nebraska-Lincoln. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Spectrum Chemical. (2019).
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- U.S. Environmental Protection Agency. (2019).
- MilliporeSigma. (2024).
- Fisher Scientific. (2012).
- U.S. Environmental Protection Agency. (n.d.). Nitrocellulose Drum Removal Work Plan.
- Cayman Chemical. (2025).
- MDPI. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein.
- NOAA. (1992). 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | CAMEO Chemicals.
- IIP Series. (n.d.).
- Utah State University. (n.d.). Incompatible Chemicals | Office of Research Environmental Health and Safety.
- PENTA. (2025).
- Chemos GmbH & Co.KG. (2019).
- Fisher Scientific. (2011). SAFETY DATA SHEET - 4-Nitro-2,3-lutidine N-oxide.
- PMC. (2021).
- ResearchGate. (n.d.).
- Research Journal of Pharmacy and Technology. (n.d.). Pharmaceutical Incompatibilities: Causes, Types and Major ways of Overcoming in Extemporaneous Medicinal forms.
- Trent University. (n.d.). Procedures for Disposal of Hazardous Waste Chemicals – ESB C111.4.
- NCBI. (n.d.). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE).
- NIH. (2018).
- Louisiana State University. (n.d.).
- University of California, Riverside. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. trentu.ca [trentu.ca]
- 11. fishersci.com [fishersci.com]
- 12. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 13. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 14. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
CAS Number: 132461-40-6 Molecular Formula: C₁₂H₁₀N₄O₂ Molecular Weight: 242.23 g/mol Synonyms: 2-Nitro-MeIQ, Nitro-MeIQ Hazard Classification: High-Potency Mutagen / Suspected Carcinogen
Part 1: Executive Safety Directives
The "Zero-Exposure" Mandate
This compound is the nitro-analog of MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline), a potent heterocyclic amine (HCA) mutagen found in cooked meats. Unlike its amino-parent, which requires metabolic activation (N-oxidation) by CYP450 enzymes, nitro-imidazoquinolines can act as direct-acting mutagens in many biological systems due to facile bacterial or cellular nitroreduction.
Core Safety Thesis: You must treat 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline as a compound capable of inducing DNA damage without hepatic activation. Skin contact or inhalation of dust poses an immediate genotoxic risk.
Mechanism of Action (The "Why")
Understanding the mechanism enforces the protocol. The nitro group at the C-2 position is enzymatically reduced (via nitroreductases) to a hydroxylamine intermediate (
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient . You must upgrade to a "Barrier-Plus" standard, specifically addressing the risk of solvent-mediated skin absorption (e.g., if dissolved in DMSO).
| Protection Zone | Standard Requirement | Technical Specification / Rationale |
| Respiratory | P3 / N100 or Fume Hood | Primary: Handle strictly inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s). Secondary: If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P3 (EU) or N100 (US) particulate filters. |
| Dermal (Hands) | Double-Gloving (Laminate) | Inner Layer: Nitrile (4 mil). Outer Layer: Silver Shield® / 4H® (Laminate) or thick Nitrile (8 mil+). Critical: If using DMSO as a solvent, standard nitrile degrades in <5 mins. Laminate gloves are mandatory. |
| Body | Tyvek® Lab Coat | Disposable, non-woven polyethylene coat with elastic cuffs. Cotton lab coats absorb liquids and hold the mutagen against the skin. |
| Ocular | Chemical Goggles | ANSI Z87.1 compliant unvented goggles. Safety glasses are insufficient for powders that can aerosolize. |
Part 3: Operational Protocols
Protocol A: Safe Weighing & Solubilization
Goal: Prevent aerosolization of the dry powder.
-
Preparation:
-
Place a static-dissipative mat inside the fume hood.
-
Pre-weigh the solvent (e.g., DMSO) in a vial before adding the solid, or use a tared closed vessel.
-
-
The "Closed-Transfer" Technique:
-
Do not use a spatula to scoop powder if possible.
-
Tap the required amount directly from the source vial into the pre-weighed receiving vial.
-
If a spatula is required, use a disposable anti-static plastic spatula; dispose of it immediately as hazardous waste.
-
-
Solubilization:
Protocol B: Spill Response (Solid vs. Liquid)
Scenario 1: Dry Powder Spill
-
Isolate: Stop airflow disturbances (close hood sash partially).
-
Dampen: Gently cover the powder with a paper towel soaked in Ethanol (70%) or PEG-400 . Do not use water initially, as it may bead up and spread the powder.
-
Collect: Wipe up the dampened powder.
-
Clean: Wash the surface with soap and water 3x.
Scenario 2: Liquid Spill (Solvent-Based)
-
Absorb: Cover immediately with absorbent pads (chemically inert).
-
Deactivate (Surface Only): After removing the bulk liquid, wipe the surface with a 0.2% Potassium Permanganate / 3M Sulfuric Acid solution (oxidizing agent) if surface compatibility allows, or perform a triple solvent wash (Ethanol -> Water -> Ethanol).
-
Disposal: All cleanup materials go into "Cytotoxic/Genotoxic Waste" bins for incineration.
Part 4: Scientific Visualization
Figure 1: Metabolic Activation & DNA Adduct Formation
This diagram illustrates why the nitro-group makes this compound dangerous even without liver metabolism (via bacterial/cellular nitroreductases).
Caption: Figure 1. The bioactivation cascade of Nitro-MeIQ. Unlike amino-HCAs, the nitro group allows for direct activation via nitroreductases, leading to the formation of the highly reactive nitrenium ion which alkylates DNA.
Part 5: Disposal & Deactivation
Do NOT use Bleach (Sodium Hypochlorite). Reasoning: Reaction of hypochlorite with heterocyclic amines can produce chlorinated by-products that may be more mutagenic or volatile.
Recommended Disposal Path
-
Primary Waste: All stock solutions and solids must be disposed of via High-Temperature Incineration (>1000°C). Label clearly as "Mutagenic/Carcinogenic Organic Waste."
-
Liquid Waste Deactivation (In-Lab):
-
If you must treat liquid waste before pickup, use the Permanganate/Acid Method :
-
Add waste to a solution of 0.2M Potassium Permanganate (KMnO₄) in 3M Sulfuric Acid (H₂SO₄) .
-
Allow to react for >8 hours in a fume hood.
-
Neutralize with Sodium Metabisulfite (until colorless) and neutralize pH before disposal (verify local regulations; incineration is always preferred).
-
References
-
Santa Cruz Biotechnology. 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (CAS 132461-40-6) Product Data.[3][4][3]
-
National Institutes of Health (NIH) / PubChem. Compound Summary: MeIQ (Amino-analog reference for toxicity).
-
International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. Vol 56. (1993).[5]
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: 2-Amino-3,4-Dimethylimidazo[4,5-f]quinoline (Handling Protocols).[2]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline | CAS 132461-40-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 3,4-Dimethyl-2-nitro-3h-imidazo[4,5-F]quinoline suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 5. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
